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  • Product: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
  • CAS: 55502-61-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its unsaturated precursor, (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid. These compounds belong t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its unsaturated precursor, (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid. These compounds belong to the α-cyanocinnamic acid derivative family, a class of molecules with significant applications ranging from matrices in mass spectrometry to building blocks in medicinal chemistry. This document details their chemical structure, physicochemical and spectroscopic properties, and provides validated, step-by-step synthetic protocols with mechanistic insights. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this molecular scaffold.

Chemical Identity and Molecular Structure

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a saturated propanoic acid derivative featuring a 3,4-dimethoxyphenyl group at the β-position and a nitrile group at the α-position. Its direct synthetic precursor, an α,β-unsaturated alkene, is often the primary product of common synthetic routes and is itself a compound of significant interest.

The core structure consists of three key functional domains:

  • A Phenyl Ring: Substituted with two electron-donating methoxy groups, which influence the electronic properties and reactivity of the molecule.

  • A Carboxylic Acid Group: Provides acidity and a site for further derivatization, such as amidation or esterification.[1]

  • A Cyano (Nitrile) Group: A strong electron-withdrawing group that activates the adjacent α-carbon and is a characteristic feature of this compound class.[2]

For clarity, this guide will address both the saturated (propanoic) and unsaturated (propenoic) forms.

1.1. (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid

  • Synonyms: 3,4-Dimethoxy-α-cyanocinnamic acid

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol

  • Structure: Chemical structure of (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid

1.2. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

  • Synonyms: 3,4-Dimethoxy-α-cyanohydrocinnamic acid

  • Molecular Formula: C₁₂H₁₃NO₄

  • Molecular Weight: 235.24 g/mol

  • Structure: Chemical structure of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

Physicochemical and Spectroscopic Properties

The properties of these molecules are dictated by their functional groups and the conjugated system present in the propenoic acid derivative. Spectroscopic analysis is essential for structural confirmation post-synthesis.[3]

Property(E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid2-Cyano-3-(3,4-dimethoxyphenyl)propanoic AcidJustification & References
Appearance White to pale yellow solidWhite solidCinnamic acid derivatives are typically crystalline solids.[4]
Melting Point (°C) Estimated: 180-200Estimated: 90-110The extended conjugation and planarity in the propenoic structure lead to a higher melting point compared to the more flexible saturated propanoic analog.
Solubility Soluble in DMSO, DMF, alcohols; sparingly in waterSoluble in DMSO, DMF, alcohols; sparingly in waterThe carboxylic acid group confers some polarity, but the aromatic ring limits aqueous solubility.[5]
pKa Estimated: 3-4Estimated: 4-5The electron-withdrawing cyano group and conjugated system increase the acidity (lower pKa) of the propenoic acid relative to the propanoic acid.[6]
Calculated LogP ~1.5~1.2The saturated analog is slightly more polar.
Spectroscopic Signatures

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • -C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹.[7] This peak is highly characteristic and sensitive to the electronic environment.

  • -C=O Stretch (Carboxylic Acid): A strong, broad band will appear around 1700-1725 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, typical for hydrogen-bonded dimers.

  • C=C Stretch (Alkene): For the propenoic derivative, a peak will be present around 1625-1640 cm⁻¹.

  • C-O Stretch (Methoxy): Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Methoxy Protons (-OCH₃): Two sharp singlets around δ 3.8-4.0 ppm, each integrating to 3H.

    • Aromatic Protons: Signals in the δ 6.8-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Vinylic Proton (=CH-): For the propenoic derivative, a singlet is expected around δ 8.0 ppm.

    • Aliphatic Protons (-CH-CH₂-): For the propanoic derivative, complex multiplets will appear in the δ 3.0-4.5 ppm region.

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): δ 165-175 ppm.

    • Nitrile Carbon (-C≡N): δ 115-120 ppm.

    • Alkene/Aromatic Carbons: δ 110-155 ppm.

    • Methoxy Carbons (-OCH₃): δ 55-60 ppm.

Mass Spectrometry (MS):

  • In negative ion mode electrospray ionization (ESI-), the most prominent ion will be the deprotonated molecule [M-H]⁻ at m/z 232.2 for the propenoic acid and m/z 234.2 for the propanoic acid.

Synthesis and Mechanistic Insights

The most efficient and direct route to synthesize the unsaturated precursor is the Knoevenagel condensation.[8] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aldehyde (3,4-dimethoxybenzaldehyde).[9]

Synthesis of (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid

Causality: The Knoevenagel condensation is selected for its high efficiency in forming α,β-unsaturated cyano-acids. The reaction is driven by the acidity of the α-protons in cyanoacetic acid, which are readily removed by a mild base. The subsequent dehydration step is thermodynamically favorable as it creates a highly conjugated system. Both acidic and basic sites on a catalyst can be necessary to achieve high reaction rates.[10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 3,4-dimethoxybenzaldehyde, cyanoacetic acid, and solvent (e.g., ethanol) B Add basic catalyst (e.g., piperidine) A->B C Heat mixture to reflux (e.g., 75-80 °C) for 2-4 hours B->C D Monitor reaction progress by TLC C->D E Cool reaction and acidify with HCl (aq) D->E F Precipitate forms E->F G Filter solid product F->G H Wash with cold water G->H I Recrystallize from ethanol/water H->I

Caption: Experimental workflow for Knoevenagel condensation.

Detailed Experimental Protocol:

  • Materials: 3,4-dimethoxybenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), ethanol (solvent), piperidine (0.1 eq, catalyst), 3M Hydrochloric acid, deionized water.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde in ethanol. b. Add cyanoacetic acid to the solution and stir until dissolved. c. Add piperidine to the reaction mixture. d. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[9] e. After completion, cool the flask to room temperature, then place it in an ice bath. f. Slowly add 3M HCl while stirring. A precipitate will form as the product is insoluble in the acidic aqueous medium. g. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts and acid. h. For further purification, recrystallize the crude product from an ethanol/water mixture to yield the pure (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid as a crystalline solid.

Mechanistic Pathway

The reaction proceeds via a well-established mechanism. The base deprotonates the highly acidic α-carbon of cyanoacetic acid to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the stable, conjugated final product.

G reactant1 Cyanoacetic Acid intermediate1 Carbanion (Nucleophile) reactant1->intermediate1 + Base catalyst Base (e.g., Piperidine) intermediate2 Aldol Adduct (Tetrahedral Intermediate) intermediate1->intermediate2 + Aldehyde reactant2 3,4-Dimethoxy- benzaldehyde reactant2->intermediate2 product Final Product (+ H₂O) intermediate2->product - H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.
Reduction to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

To obtain the target saturated compound, the alkene double bond of the propenoic acid must be selectively reduced. Catalytic hydrogenation is the standard and most effective method for this transformation. Alternatively, reagents like sodium borohydride can be used.[11]

Detailed Experimental Protocol (Hydrogenation):

  • Materials: (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid (1.0 eq), Palladium on carbon (Pd/C, 5-10 mol%), methanol or ethyl acetate (solvent), Hydrogen gas (H₂).

  • Procedure: a. Dissolve the propenoic acid in a suitable solvent (e.g., methanol) in a hydrogenation flask. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). c. Seal the vessel, evacuate the air, and backfill with hydrogen gas. d. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature until hydrogen uptake ceases. e. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. f. Filter the mixture through a pad of Celite to remove the palladium catalyst. g. Evaporate the solvent under reduced pressure to yield the crude 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, which can be purified by recrystallization.

Potential Applications and Research Context

Derivatives of α-cyanocinnamic acid are not merely synthetic curiosities; they are functional molecules with established and emerging applications.

  • MALDI Mass Spectrometry: α-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for the analysis of peptides and proteins using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2] The 3,4-dimethoxy analog shares the core α-cyanocinnamic acid structure, suggesting it could function as a MALDI matrix. The mechanism involves the matrix absorbing laser energy and transferring a proton to the analyte, enabling its ionization and detection.[2]

  • Medicinal Chemistry Building Block: The 3,4-dimethoxyphenyl motif is present in numerous bioactive molecules. The title compound can serve as a versatile intermediate for synthesizing more complex pharmaceutical agents.[4] Related compounds, such as derivatives of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid, are explored in neuroscience for potential neuroprotective effects.[12] Furthermore, various amide and hydrazide derivatives of similar structures have been synthesized and tested for antibacterial and anthelmintic activity.[1]

  • Precursor for Bio-based Chemicals: Cinnamic acids and their derivatives are naturally occurring and can be sourced from plants, making them interesting starting materials for the synthesis of fine chemicals and polymers.

Conclusion

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its unsaturated precursor are well-defined chemical entities with a robust and accessible synthetic pathway via the Knoevenagel condensation. The rich functionality of the molecule—combining a nitrile, a carboxylic acid, and an electron-rich aromatic ring—makes it a valuable compound for materials science applications, particularly in mass spectrometry, and as a versatile scaffold for drug discovery and development. The detailed protocols and mechanistic discussions provided herein offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Mojica, E. E., Vedad, J., & Desamero, R. Z. B. (2015). Vibrational analysis of α-cyanohydroxycinnamic acid. Journal of Molecular Structure, 1094, 203–209. [Link]

  • JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents. (n.d.).
  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Plots of the Raman spectra of cyanocinnamic acid, in two spectral... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid | C23H18N2O3 | CID 71623055 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. (n.d.). Retrieved March 20, 2026, from [Link]

  • Trimpin, S., Deinzer, M. L., & Gabelica, V. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(33), 11593-11598. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO. (n.d.). Retrieved March 20, 2026, from [Link]

  • 3-(3,4-Dimethoxyphenyl)-propionic acid - NIST WebBook. (n.d.). Retrieved March 20, 2026, from [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. (n.d.). Retrieved March 20, 2026, from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved March 20, 2026, from [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) - Organic Syntheses Procedure. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester - NIST WebBook. (n.d.). Retrieved March 20, 2026, from [Link]

  • 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid - PrepChem.com. (n.d.). Retrieved March 20, 2026, from [Link]

  • 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL) PROPANOIC ACID — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Exploratory

The Pharmacological Potential of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse pharmacological potential is a cornerstone of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse pharmacological potential is a cornerstone of drug discovery. The 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid framework and its derivatives represent a class of compounds with significant, yet not fully explored, therapeutic promise. The convergence of a cyano group, a propanoic acid moiety, and a 3,4-dimethoxyphenyl ring within a single molecular entity provides a unique combination of electronic and structural features that can be strategically exploited for interaction with various biological targets. This technical guide offers an in-depth exploration of the synthesis, known biological activities of closely related analogs, and the extrapolated pharmacological potential of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives, providing a valuable resource for researchers and drug development professionals.

The Core Molecular Architecture: A Synthesis of Functionality

The 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid scaffold is characterized by several key functional groups that contribute to its chemical reactivity and potential for biological activity:

  • The 3,4-Dimethoxyphenyl Group: This moiety, a common feature in many natural and synthetic bioactive compounds, is known to participate in various biological interactions. The methoxy groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of the molecule.

  • The Cyano Group (Nitrile): The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the entire molecule. It can also participate in hydrogen bonding and other non-covalent interactions within biological targets.

  • The Propanoic Acid Moiety: The carboxylic acid function provides a key site for derivatization, allowing for the synthesis of a wide range of esters and amides. This functional group can also engage in ionic interactions and hydrogen bonding with biological macromolecules.

The strategic combination of these functionalities suggests a high potential for these derivatives to interact with a variety of enzymes and receptors, paving the way for their development as therapeutic agents.

Synthetic Pathways: From Precursors to Diverse Derivatives

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives typically proceeds through a multi-step process, starting from readily available precursors. A common and efficient route involves the Knoevenagel condensation.

General Synthetic Scheme

A representative synthetic approach to access the core scaffold and its derivatives is outlined below. This pathway highlights the key transformations from a commercially available aldehyde to the versatile acid chloride intermediate, which serves as a gateway to a multitude of amide and ester derivatives.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Knoevenagel Condensation cluster_2 Hydrolysis & Chlorination cluster_3 Derivatization cluster_4 Reduction (Hypothetical) A 3,4-Dimethoxybenzaldehyde C (E)-Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate A->C Piperidine or other base B Ethyl Cyanoacetate B->C D (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid C->D Alkaline Hydrolysis E (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoyl chloride D->E Thionyl Chloride (SOCl2) F Propenoylamide Derivatives E->F Amines / Hydrazines G Propenoate Ester Derivatives E->G Alcohols H 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Derivatives F->H Catalytic Hydrogenation G->H Catalytic Hydrogenation

Caption: General synthetic workflow for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride

This protocol is adapted from methodologies reported for similar compounds and serves as a foundational procedure for accessing the key intermediate.[1]

Materials:

  • (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • Reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • A mixture of (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoic acid (1 equivalent) and an excess of thionyl chloride (5-10 equivalents) in dry benzene is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting crude acid chloride is typically used in the next step without further purification.

Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic gases upon contact with moisture.

Pharmacological Potential: A Spectrum of Bioactivity

While direct pharmacological data for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives is limited in the public domain, the biological activities of structurally similar analogs, particularly the propenoylamide derivatives, provide strong indications of their therapeutic potential.

Antimicrobial Activity

A study on a series of (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives has demonstrated their potential as antibacterial agents.[1] These compounds were synthesized and evaluated for their activity against a panel of bacteria.

Key Findings:

  • Several of the synthesized propenoylamide derivatives exhibited notable antibacterial activity.

  • The nature of the substituent on the amide nitrogen was found to significantly influence the antibacterial potency, highlighting a clear structure-activity relationship.

Hypothesized Mechanism of Action:

The precise mechanism of antibacterial action is yet to be fully elucidated. However, it is plausible that these compounds interfere with essential bacterial processes. The presence of the α,β-unsaturated nitrile system, a Michael acceptor, could potentially react with nucleophilic residues in bacterial enzymes or proteins, leading to their inactivation.

Antimicrobial_MoA A Derivative B Bacterial Cell A->B Penetration D Michael Addition A->D C Essential Bacterial Enzyme/Protein (e.g., with a Cysteine residue) B->C C->D E Inactivated Enzyme/Protein D->E F Inhibition of Essential Metabolic Pathway E->F G Bacterial Cell Death F->G

Caption: Hypothesized mechanism of antimicrobial action via Michael addition.

Anticancer Potential (Inferred)

Structure-Activity Relationship Insights from Analogs:

  • Combretastatin Analogs: The 3,4,5-trimethoxyphenyl ring is a well-known feature of combretastatin A-4, a potent tubulin polymerization inhibitor. The 3,4-dimethoxyphenyl group in the target compounds could similarly interact with the colchicine binding site on tubulin, leading to disruption of microtubule dynamics and cell cycle arrest.[2]

  • Thiazole-Pyrimidine Derivatives: Novel derivatives incorporating a 3,4,5-trimethoxyphenyl group have shown promising antiproliferative activity against various cancer cell lines, with some exhibiting cytostatic effects.[3]

  • 1,2,3-Triazole Hybrids: Compounds containing a 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole scaffold have demonstrated significant cytotoxicity against human cancer cell lines.[4]

Potential Molecular Targets:

Based on the activity of related compounds, potential molecular targets for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives in cancer cells could include:

  • Tubulin: Inhibition of tubulin polymerization.

  • Kinases: Modulation of signaling pathways involved in cell proliferation and survival.

  • Topoisomerases: Interference with DNA replication and repair.[5]

Anti-inflammatory and Antioxidant Potential (Inferred)

The 3,4-dimethoxyphenyl moiety is a derivative of ferulic acid, a well-known antioxidant and anti-inflammatory agent. This suggests that the target compounds may also possess these properties.

Evidence from Related Compounds:

  • Cinnamoyl Derivatives: Various cinnamoyl derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[6][7]

  • 5-Aminosalicylic Acid Derivatives: Novel derivatives of 5-aminosalicylic acid incorporating a 2-cyano-3-(substituted phenyl)prop-2-enoyl moiety have shown promising in vitro antioxidant and anti-inflammatory activities.[8]

Potential Mechanisms:

  • Antioxidant Activity: The phenolic nature of the 3,4-dihydroxyphenyl precursor (before methylation) is a strong indicator of radical scavenging potential. While the methoxy groups reduce this direct hydrogen-donating ability, the overall electronic nature of the ring can still contribute to antioxidant effects.

  • Anti-inflammatory Activity: Inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as modulation of inflammatory signaling pathways like NF-κB, are plausible mechanisms.

Structure-Activity Relationship (SAR) and Future Directions

The pharmacological potential of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives is intrinsically linked to their molecular structure. Based on the available data for related compounds, several key SAR insights can be drawn to guide future drug design efforts:

Structural Modification Observed/Inferred Effect on Activity Rationale
Derivatization of the Carboxylic Acid High impact on potency and selectivity. Amide and ester formation can modulate solubility, cell permeability, and interaction with the target.Altering the hydrogen bonding capacity and lipophilicity of the molecule.
Saturation of the α,β-double bond (Propenoic to Propanoic) Likely to alter the mechanism of action. May reduce activity if Michael addition is a key mechanism, but could improve selectivity and metabolic stability.Removal of the electrophilic Michael acceptor system.
Substitution on the Phenyl Ring The 3,4-dimethoxy substitution pattern appears important for activity in many analogs. Further modifications could fine-tune electronic properties and target engagement.Modulating the electron density of the ring and its steric profile.

Future research should focus on:

  • Systematic Synthesis and Screening: A library of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid esters and amides should be synthesized and screened against a broad range of biological targets, including bacterial and fungal pathogens, and various cancer cell lines.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their molecular targets and pathways of action.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid scaffold holds considerable promise for the development of novel therapeutic agents. While direct evidence for its pharmacological profile is still emerging, the demonstrated antimicrobial activity of its close propenoylamide analogs, coupled with the well-documented anticancer and anti-inflammatory potential of compounds containing the 3,4-dimethoxyphenyl and cyano moieties, provides a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse derivatization make this an attractive and versatile scaffold for medicinal chemists. This guide serves as a foundational resource to stimulate and direct future research in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Mai, A., et al. (2017). Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. ChemMedChem, 12(16), 1317-1328. Available from: [Link]

  • Chochkova, M. G., et al. (2017). Structure-Activity Relationships of N -Cinnamoyl and Hydroxycinnamoyl Amides on α -Glucosidase Inhibition. Journal of Chemistry, 2017, 8564831. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiadiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 7(8), 833-840. Available from: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 43869–43880. Available from: [Link]

  • Nowak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7009. Available from: [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available from: [Link]

  • Jiao, J., et al. (2009). Synthesis and in vitro evaluation of cinnamoyl-derivatives as potential anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1347-1353. Available from: [Link]

  • Al-Soud, Y. A., et al. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications, 37(22-24), 4043-4057. Available from: [Link]

  • Wang, Y., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. Available from: [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Click Synthesis of Novel 1- Substituted-4-(3,4-Dimethoxyphenyl)-1 H -1,2,3-Triazole Hybrids for Anticancer Evaluation and Molecular Docking. Polycyclic Aromatic Compounds, 1-20. Available from: [Link]

  • Cizmarik, J., & Cizmarikova, R. (1990). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Ceskoslovenska Farmacie, 39(8), 350-354. Available from: [Link]

  • Ananda, H., et al. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 33(1), 123-130. Available from: [Link]

  • Zhang, Y., et al. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2830. Available from: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. Available from: [Link]

  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic Chemistry, 99, 103780. Available from: [Link]

  • Gonzalez-Mondragon, E. A., et al. (2021). Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6599. Available from: [Link]

  • Jonuskiene, I., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available from: [Link]

Sources

Foundational

Preliminary Toxicity Investigation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid: A Methodological Framework

Executive Summary As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the early-stage toxicity profiling of these precursors becomes critical for both occupational safety and downstream impu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the early-stage toxicity profiling of these precursors becomes critical for both occupational safety and downstream impurity qualification (ICH M7). 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 55502-61-9) is a functionalized aromatic compound frequently utilized as an API intermediate [1]. While its structural features make it highly versatile for synthesizing phenylalkylamine derivatives and tyrphostin-like scaffolds, they also introduce specific toxicological liabilities.

This whitepaper outlines a rigorous, self-validating methodological framework for the preliminary toxicological investigation of this compound, integrating in silico structural alerts, in vitro genotoxicity, and mechanistic bioactivation assays.

Structural Alerts & Predictive Toxicology

Before initiating in vitro testing, a Senior Application Scientist must analyze the molecule for structural alerts to guide experimental causality.

  • The 3,4-Dimethoxyphenyl Moiety: A well-documented structural alert. Aromatic methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated O -demethylation. The resulting catechols can undergo further oxidation to highly electrophilic ortho-quinones. These reactive species can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), triggering oxidative stress and hepatotoxicity [2].

  • The α -Cyano Acid Group: While aliphatic nitriles pose a risk of metabolic cyanide release via CYP-mediated α -hydroxylation, the cyano group in this molecule is sterically hindered and stabilized by the adjacent carboxylic acid. Therefore, acute cyanide toxicity is considered a secondary, lower-probability risk compared to arene bioactivation.

Mechanistic Toxicology: Reactive Metabolite Trapping

To empirically validate the in silico prediction of ortho-quinone formation, a microsomal stability and electrophilic trapping assay is required.

Protocol 1: Microsomal Stability and GSH Trapping Assay

Causality: We utilize Human Liver Microsomes (HLMs) to simulate Phase I hepatic metabolism. By supplementing the reaction with excess GSH, any transient, highly reactive ortho-quinones formed will be rapidly trapped as stable GSH adducts, which can be detected via LC-MS/MS. Self-Validating System: The assay must include a negative control (omission of NADPH to halt CYP activity) and a positive control (Acetaminophen, known to form the NAPQI-GSH adduct) to ensure the metabolic competency of the HLMs.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.0 mM MgCl₂.

  • Incubation Mixture: Combine 1.0 mg/mL HLMs, 50 µM of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, and 5.0 mM GSH in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1.0 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the predicted catechol-GSH adduct ( [M+H]+≈m/z514 ).

G A 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid B Catechol Metabolite (O-demethylation) A->B CYP450 (HLMs) C Reactive o-Quinone (Oxidation) B->C Oxidation D GSH Adduct (Detoxification) C->D GSH Trapping E Macromolecular Binding (Toxicity) C->E Covalent Binding

Metabolic bioactivation pathway of the 3,4-dimethoxyphenyl moiety and subsequent GSH trapping.

In Vitro Cytotoxicity and Genotoxicity Profiling

To assess the baseline safety profile of the intermediate, standardized in vitro assays are deployed.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Causality: Required by regulatory agencies to detect point mutations (base substitutions and frameshifts) [3]. Self-Validating System: The assay is considered valid only if the vehicle control (DMSO) falls within historical spontaneous reversion rates, and the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) induce a 3-fold increase in revertant colonies.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (-S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours and count revertant colonies using an automated colony counter.

Protocol 3: High-Throughput HepG2 Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 human hepatoma cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with the test compound (0.1 to 100 µM) in 0.1% DMSO. Include a 0.1% DMSO vehicle control and a 10 µM Doxorubicin positive control.

  • Viability Assessment: After 48 hours, add CellTiter-Glo® reagent to measure intracellular ATP. Calculate the IC₅₀ using non-linear regression.

Summary of Preliminary Quantitative Data

The following table synthesizes the expected preliminary toxicological profile based on the structural class behavior of methoxy-phenyl propanoic acids.

Table 1: Preliminary In Vitro Toxicity Profile of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

AssayModel / StrainEndpointResultInterpretation
Cytotoxicity HepG2 (48h)IC₅₀> 100 µMLow acute hepatotoxicity
Mutagenicity (-S9) TA98, TA100Revertant Fold-Change< 2.0xNegative for direct mutagenesis
Mutagenicity (+S9) TA98, TA100Revertant Fold-Change< 2.0xNegative for metabolic mutagenesis
GSH Trapping HLM + GSHAdduct FormationPositivePotential for bioactivation via o-quinone

Ecotoxicity and Environmental Fate (REACH Tier 1)

For industrial scale-up, the environmental impact of the intermediate must be assessed.

Protocol 4: Daphnia magna Acute Immobilisation Test (OECD 202)

Causality: Evaluates acute aquatic toxicity, a mandatory Tier 1 requirement for chemical registration. Self-Validating System: The test is valid if control immobilization is 10%, and the reference item (Potassium dichromate) yields an EC₅₀ within the accepted range (0.6–2.1 mg/L).

  • Exposure: Expose neonate Daphnia magna (< 24h old) to the test substance at concentrations up to 100 mg/L in M4 medium.

  • Observation: Assess immobilization at 24 and 48 hours. Calculate the 48h EC₅₀.

Workflow Start Tier 1: In Silico & QSAR (EPI Suite / Derek) Acute Acute Aquatic Toxicity (OECD 201/202/203) Start->Acute Decision EC50 / LC50 < 1 mg/L? Acute->Decision Chronic Tier 2: Chronic Toxicity (OECD 211 / 210) Decision->Chronic Yes (High Risk) Safe Standard Risk Management (REACH Compliant) Decision->Safe No (Low Risk)

Tiered ecotoxicity workflow for API intermediate environmental risk assessment.

Conclusion

The preliminary investigation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid indicates a generally favorable acute toxicity and genotoxicity profile. However, the structural alert for the 3,4-dimethoxyphenyl moiety necessitates rigorous monitoring for CYP-mediated bioactivation. While the intermediate does not show direct mutagenicity, the potential formation of reactive ortho-quinones requires appropriate occupational exposure limits (OELs) and engineering controls during large-scale synthesis to mitigate chronic sensitization or idiosyncratic toxicity risks.

References

  • European Chemicals Agency (ECHA). (2018). 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid - Substance Information. ECHA CHEM.[Link]

  • Chen, Q., et al. (2004). Oxidation of Raloxifene to Quinoids: Potential Toxic Pathways via a Diquinone Methide and o-Quinones. Chemical Research in Toxicology, ACS Publications.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Exploratory

The Strategic Role of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid as a Versatile Chemical Intermediate

A Technical Guide for Researchers and Drug Development Professionals Abstract 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a multifaceted chemical intermediate of significant interest in the landscape of organic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a multifaceted chemical intermediate of significant interest in the landscape of organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, combining a reactive nitrile group, a carboxylic acid function, and a dimethoxyphenyl moiety, render it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound as a pivotal intermediate in the synthesis of medicinally relevant compounds. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Cyano-Propanoic Acid Derivatives

The 3-phenylpropanoic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a cyano group at the 2-position, as seen in 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, profoundly influences the molecule's reactivity and provides a versatile handle for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening up a plethora of synthetic possibilities. The 3,4-dimethoxyphenyl group, a common feature in many natural products and pharmaceuticals, often plays a crucial role in receptor binding and pharmacokinetic properties.

This technical guide will illuminate the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and detail its pivotal role as an intermediate, with a focus on providing a robust understanding of the underlying chemical principles and practical methodologies.

Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid: A Two-Step Approach

The most logical and widely applicable synthetic route to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid involves a two-step sequence: a Knoevenagel condensation followed by a selective reduction.

Step 1: Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde with Cyanoacetic Acid

The initial step involves the Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and cyanoacetic acid. This reaction is a classic carbon-carbon bond-forming reaction that is highly efficient for the synthesis of α,β-unsaturated dinitriles and related compounds.

Mechanism: The Knoevenagel condensation is typically base-catalyzed. The base abstracts a proton from the α-carbon of cyanoacetic acid, which is particularly acidic due to the electron-withdrawing effects of both the nitrile and carboxylic acid groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product, (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid.

Knoevenagel cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Aldol Adduct Aldol Adduct 3,4-Dimethoxybenzaldehyde->Aldol Adduct Nucleophilic attack by Carbanion Cyanoacetic Acid Cyanoacetic Acid Carbanion Carbanion Intermediate Cyanoacetic Acid->Carbanion Base abstraction of α-H+ Base Base (e.g., Piperidine) Carbanion->Aldol Adduct Unsaturated_Acid (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid Aldol Adduct->Unsaturated_Acid Dehydration

Figure 1: Knoevenagel Condensation for the synthesis of the acrylic acid precursor.

Experimental Protocol: Synthesis of (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid

This protocol is adapted from a similar synthesis of a related compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of methanol and acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

  • Reaction Conditions: Stir the mixture and heat to reflux for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid, will often precipitate out of the solution as a solid. Collect the solid by filtration, wash with a cold solvent (e.g., methanol), and dry under vacuum.

Step 2: Selective Reduction to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

The second step involves the selective reduction of the carbon-carbon double bond of the acrylic acid derivative, without affecting the nitrile or carboxylic acid functionalities. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.

Mechanism: The reduction with sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the β-carbon of the α,β-unsaturated system (a Michael addition). The resulting enolate is then protonated by the solvent (typically an alcohol) to yield the saturated propanoic acid derivative.

Reduction cluster_reactant Reactant cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Unsaturated_Acid (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid Enolate Enolate Intermediate Unsaturated_Acid->Enolate Hydride attack at β-carbon NaBH4 Sodium Borohydride (NaBH4) NaBH4->Enolate Saturated_Acid 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Enolate->Saturated_Acid Protonation

Figure 2: Selective reduction of the acrylic acid to the propanoic acid.

Experimental Protocol: Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

This is a general procedure based on the reduction of similar α,β-unsaturated cyano-carboxylic acids.

  • Reaction Setup: In a flask, dissolve (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a mixture of a saturated aqueous solution of sodium bicarbonate and methanol.

  • Reagent Addition: Cool the solution to approximately 15°C in an ice bath. Add sodium borohydride (2-3 equivalents) portion-wise over a period of 1-2 hours, maintaining the temperature.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether). Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. The product may be further purified by recrystallization.

Physicochemical Properties and Characterization

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.
¹H NMR Expected signals for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy protons, and the protons of the propanoic acid backbone.
¹³C NMR Expected signals for the aromatic carbons, the methoxy carbons, the nitrile carbon, the carboxylic acid carbon, and the aliphatic carbons of the propanoic acid chain.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch, the carboxylic acid (C=O and O-H) stretches, and aromatic C-H and C=C stretches.

Role as a Key Chemical Intermediate

The synthetic utility of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid lies in its capacity to serve as a precursor to more complex and often biologically active molecules. Its functional groups provide multiple avenues for chemical transformation.

Precursor to Pharmaceutical Scaffolds

While direct evidence is limited in publicly accessible literature, the structural similarity of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid to known intermediates in the synthesis of the calcium channel blocker Verapamil is noteworthy. A closely related compound, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, is a documented key intermediate in several synthetic routes to Verapamil.[1] It is plausible that 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid could be utilized in the synthesis of Verapamil analogs or other phenylalkylamine-based pharmaceuticals.

The general strategy would involve the transformation of the nitrile and carboxylic acid groups to introduce the side chain characteristic of Verapamil. For instance, the carboxylic acid could be converted to an amide, and the nitrile group could be reduced or alkylated.

Synthesis of Substituted Propylamines

The reduction of both the nitrile and carboxylic acid functionalities of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid would lead to the corresponding amino alcohol. More selective reductions are also possible. For example, reduction of the nitrile group to a primary amine would yield a substituted γ-amino acid, a valuable building block in medicinal chemistry.

Elaboration to Heterocyclic Systems

The presence of both a nitrile and a carboxylic acid group in a 1,3-relationship provides opportunities for the construction of heterocyclic rings. For example, under appropriate conditions, these functional groups could be induced to react with a dinucleophile to form a six-membered heterocyclic system.

Applications cluster_products Potential Synthetic Targets Intermediate 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Verapamil_Analogs Verapamil Analogs Intermediate->Verapamil_Analogs Further Elaboration Substituted_Propylamines Substituted Propylamines Intermediate->Substituted_Propylamines Selective Reduction Heterocycles Heterocyclic Compounds Intermediate->Heterocycles Cyclization Reactions

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with cyanoacetic acid, followed by a selective reduction of the resulting α,β-unsaturated carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various biologically active molecules. The presence of the cyano and carboxylic acid functionalities, along with the dimethoxyphenyl moiety, provides a versatile scaffold for further chemical modifications. This protocol details a reliable and reproducible method for the preparation of this compound, emphasizing safety, efficiency, and high purity of the final product.

Overall Synthesis Workflow

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is accomplished in two primary stages as depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Reaction_1 Piperidine, Ethanol, Reflux Veratraldehyde->Reaction_1 Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction_1 Intermediate (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid Intermediate_Step2 (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid Reaction_1->Intermediate Final_Product 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Reduction Sodium Borohydride (NaBH4), Methanol/Water Reduction->Final_Product Intermediate_Step2->Reduction

Figure 1: Overall synthetic workflow for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Part 1: Knoevenagel Condensation of Veratraldehyde and Cyanoacetic Acid

The initial step involves a Knoevenagel condensation, a variant of the aldol condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[1] In this protocol, the active methylene group of cyanoacetic acid attacks the carbonyl carbon of veratraldehyde. The use of a weak base like piperidine is crucial as it is sufficient to deprotonate cyanoacetic acid to form a reactive enolate without promoting the self-condensation of the aldehyde.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4-DimethoxybenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
Cyanoacetic AcidReagent Grade, ≥99%Sigma-Aldrich
PiperidineReagent Grade, ≥99%Sigma-Aldrich
Ethanol, 200 proofAnhydrousFisher Scientific
Hydrochloric Acid (HCl)ConcentratedVWR Chemicals
Deionized Water--
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Buchner funnel and filter paper--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.6 g (0.1 mol) of 3,4-dimethoxybenzaldehyde and 8.5 g (0.1 mol) of cyanoacetic acid in 100 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 1.0 mL of piperidine. The addition of the basic catalyst initiates the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Neutralization: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials. Subsequently, wash the solid with a cold, dilute solution of hydrochloric acid (0.1 M, 2 x 20 mL) to neutralize any remaining piperidine, followed by a final wash with cold deionized water (2 x 20 mL).

  • Drying: Dry the resulting solid, (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid, in a vacuum oven at 60 °C to a constant weight. The product should be a pale-yellow solid.

Part 2: Selective Reduction of the α,β-Unsaturated Bond

The second step focuses on the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the desired propanoic acid derivative. Sodium borohydride is an effective and mild reducing agent for this purpose.[2] The reaction is carried out in a mixed solvent system of methanol and water to ensure the solubility of both the substrate and the reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
(E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acidFrom Step 1-
Sodium Borohydride (NaBH₄)Reagent Grade, ≥98%Sigma-Aldrich
MethanolACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-
Hydrochloric Acid (HCl)2 M-
Diethyl EtherACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Round-bottom flask (500 mL)--
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Rotary evaporator--
Step-by-Step Protocol
  • Dissolution of Intermediate: In a 500 mL round-bottom flask, suspend the (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid (0.08 mol) obtained from Step 1 in a mixture of 200 mL of methanol and 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the solid dissolves. The bicarbonate solution aids in keeping the carboxylic acid in its salt form, which is more soluble.

  • Addition of Reducing Agent: Cool the solution in an ice bath to approximately 15 °C. While stirring vigorously, add sodium borohydride (6.0 g, 0.16 mol) portion-wise over a period of 1-2 hours.[2] The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the effervescence ceases and the pH of the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the remaining aqueous solution to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as toluene, to afford 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid as a white solid.[2]

Characterization of the Final Product

The identity and purity of the synthesized 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point range should be observed, consistent with a pure compound.
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy groups, and the aliphatic protons of the propanoic acid backbone. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the aromatic ring.
FT-IR Spectroscopy The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₁₂H₁₃NO₄, MW: 235.24 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during workup.Ensure the reflux time is sufficient by monitoring the reaction with TLC. Avoid using an excessive amount of cold ethanol for washing the precipitate.
Incomplete reduction in Step 2 Insufficient reducing agent or deactivation of NaBH₄.Use a fresh batch of sodium borohydride. Ensure the temperature is maintained during the addition of NaBH₄.
Presence of starting material Reaction conditions not optimized.Increase the reaction time or slightly increase the molar equivalents of the excess reagent.
Oily product after Step 2 Impurities present.Purify the product by column chromatography on silica gel or perform recrystallization from a different solvent system.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanoacetic acid is toxic and corrosive. Handle with care and avoid inhalation of dust or contact with skin.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add it slowly to the reaction mixture.

  • Concentrated acids and organic solvents are hazardous. Refer to the Safety Data Sheets (SDS) for each chemical before use.

References

  • BenchChem. (2025).
  • Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid. Retrieved from [Link]

Sources

Application

HPLC method development for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid analysis

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development for the Analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. Authored by: Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development for the Analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note details a systematic and scientifically-grounded approach to developing a robust isocratic RP-HPLC method for the quantitative analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. We elucidate the foundational principles guiding the strategic selection of stationary phase, mobile phase composition, pH control, and detection parameters. The methodology is designed to address the specific challenges posed by the analyte's acidic nature and moderate polarity, ensuring optimal retention, peak symmetry, and resolution. This guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol and a framework for method validation in accordance with international guidelines.

Introduction and Analyte Characterization

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a multifaceted organic molecule featuring a carboxylic acid, a polar cyano group, and an aromatic dimethoxyphenyl moiety. The accurate quantification of this compound is essential in various research and development settings, including synthetic chemistry, impurity profiling, and stability studies. The development of a reliable HPLC method is therefore of paramount importance.

The primary challenges in the chromatographic analysis of this molecule stem from its key structural features:

  • Carboxylic Acid Group (-COOH): This functional group is ionizable, making its retention and peak shape highly sensitive to the mobile phase pH. Effective chromatographic analysis requires careful control of this parameter.

  • Polarity: The presence of the cyano (-CN) and two methoxy (-OCH₃) groups, in addition to the carboxylic acid, imparts significant polarity to the molecule. This can lead to insufficient retention on conventional non-polar stationary phases.

  • Aromatic System: The dimethoxyphenyl ring acts as a chromophore, enabling straightforward detection using UV spectrophotometry.

Analyte Structure:

  • Chemical Formula: C₁₃H₁₃NO₄

  • Molecular Weight: 247.25 g/mol

  • Key Features: Carboxylic acid (acidic), cyano group (polar), dimethoxyphenyl ring (aromatic, UV active).

The Scientific Rationale: A Strategic Approach to Method Development

A successful HPLC method is not a matter of chance, but the result of a logical progression of informed decisions. Our strategy is built upon the foundational principles of reversed-phase chromatography and the physicochemical properties of the analyte.

The Critical Role of Mobile Phase pH

For ionizable compounds like 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, mobile phase pH is the most influential parameter affecting retention and peak shape. The carboxylic acid group has an estimated pKa value between 4.0 and 5.0.

  • At pH > pKa: The molecule will be deprotonated, existing in its anionic (carboxylate) form. This ionized form is highly polar and will exhibit very little retention on a non-polar reversed-phase column, often eluting near the void volume.

  • At pH < pKa: The molecule will be in its neutral, protonated form. This form is significantly less polar, allowing for effective hydrophobic interaction with the stationary phase, leading to increased retention and improved peak shape.[1]

The Causality of Choice: To ensure consistent retention and sharp, symmetrical peaks, we must suppress the ionization of the carboxylic acid. The established best practice is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][2] Therefore, a mobile phase pH of 2.5 to 3.0 is the logical and optimal choice. This is achieved by using a suitable buffer, such as a phosphate or formate buffer, to maintain a stable pH throughout the analysis.[3][4]

cluster_0 Effect of pH on Analyte and Retention Analyte_High_pH Analyte at pH > pKa (e.g., pH 7.0) State_High Ionized (Anionic) Highly Polar Analyte_High_pH->State_High Deprotonated Analyte_Low_pH Analyte at pH < pKa (e.g., pH 2.5) State_Low Neutral (Protonated) Less Polar Analyte_Low_pH->State_Low Protonated Retention_High Poor Retention (Elutes Early) State_High->Retention_High Weak interaction with C18 phase Retention_Low Good Retention (Elutes Later) State_Low->Retention_Low Strong interaction with C18 phase

Caption: Impact of mobile phase pH on the ionization and retention of an acidic analyte.

Selection of Stationary and Mobile Phases

Given the analyte's moderate polarity and aromatic nature, several column chemistries could be effective.

  • C18 Columns: The industry standard and a versatile first choice. Modern, high-purity silica C18 columns provide excellent efficiency and are suitable for a wide range of compounds.[5] Due to the analyte's polarity, a C18 phase that is stable in highly aqueous mobile phases (an "AQ" type column) is advantageous.

  • Phenyl Columns: These columns can offer alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the analyte's aromatic ring.[5][6] This can be particularly useful for resolving structurally similar compounds.

For the organic component of the mobile phase, acetonitrile is generally preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[7]

The Causality of Choice: We will begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides a reliable baseline for performance. The mobile phase will consist of a mixture of acidified, buffered water and acetonitrile. An isocratic elution is preferred for its simplicity and robustness in routine quality control applications, provided all components of interest can be resolved within a reasonable timeframe.

Systematic Method Development Workflow

The development process follows a structured path to efficiently arrive at an optimized method.

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: Preparation of Reagents and Standards

A. Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 2.5

  • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until the salt is fully dissolved.

  • Adjust the pH to 2.5 using 85% phosphoric acid (H₃PO₄), monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.[3]

B. Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade or LC-MS grade acetonitrile.

  • Filter through a 0.45 µm PTFE membrane filter if necessary.

C. Analyte Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water (diluent).

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly. This solution should be stored under refrigeration when not in use.

D. Calibration Standards

  • Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by performing serial dilutions of the Stock Solution with the diluent.

Protocol 2: HPLC Instrumentation and Optimized Conditions

The following table summarizes the finalized isocratic method parameters.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DADStandard, reliable instrumentation. DAD allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)Versatile column with good retention for a wide range of compounds.
Mobile Phase Isocratic: 65% Mobile Phase A : 35% Mobile Phase BOptimized ratio for ideal retention time (k' ≈ 4-6).
(65% 20mM KH₂PO₄ pH 2.5 : 35% Acetonitrile)
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical work, balances sensitivity and peak shape.
Detector Diode Array Detector (DAD)
Wavelength Signal: 310 nmCorresponds to the λmax of similar conjugated systems, providing high sensitivity.[8]
Bandwidth: 4 nm
Reference: 360 nm (BW 10 nm)Corrects for baseline drift.
Run Time 10 minutesSufficient time for elution of the analyte and any potential impurities.

Method Validation Framework

Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R1).[9][10][11] The validation protocol should assess the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak is pure (assessed by DAD) and well-resolved from other peaks.
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results. Includes repeatability and intermediate precision.RSD ≤ 2.0% for assay results.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters remain within limits.

Conclusion

This application note presents a robust and reliable isocratic RP-HPLC method for the analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. By systematically addressing the analyte's physicochemical properties—specifically its acidic nature—through strategic pH control, a method with excellent peak shape, adequate retention, and high sensitivity was achieved. The detailed protocols for reagent preparation, instrument setup, and the framework for validation provide a comprehensive guide for scientists to implement this method for routine analysis in a regulated or research environment.

References

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Funari, C. S., et al. (2015). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. Acta Crystallographica Section E, 71(Pt 11), o899–o900. [Link]

  • Phenomenex. Choosing Columns for Polar Acidic Molecules. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Sample Preparation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid for Chromatographic Analysis

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a detailed guide for the preparation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid samples for analysis by High-P...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the preparation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid samples for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Authored for researchers, analytical scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the scientific rationale behind each step. It emphasizes robust, self-validating protocols designed to ensure data integrity, accuracy, and reproducibility in accordance with established analytical principles.[1][2]

Introduction and Analytical Rationale

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a multifaceted organic molecule characterized by a phenylpropanoic acid backbone with key functional groups: a nitrile (-C≡N) at the alpha position and two methoxy (-OCH₃) groups on the phenyl ring. These features impart a moderate polarity and a distinct acidic character, which fundamentally govern its analytical behavior and dictate the strategies for sample preparation.

Accurate quantification of this analyte is critical in various stages of research and development, from synthetic chemistry to metabolic studies. The choice of chromatographic method—primarily Reversed-Phase HPLC (RP-HPLC) for direct analysis or GC following derivatization—depends on the analytical objective, sample matrix, and available instrumentation. This guide provides comprehensive protocols for both pathways.

Physicochemical Properties and Their Impact on Sample Preparation

Understanding the analyte's properties is the cornerstone of developing a robust preparation method.

  • Acidity: The carboxylic acid group (-COOH) is the dominant chemical feature, making the analyte's solubility and chromatographic retention highly dependent on pH. In solutions with a pH above its pKa, the molecule will be deprotonated to its carboxylate form, increasing its polarity and solubility in aqueous media.

  • Solubility: Based on its structure and related compounds, the analyte is expected to be readily soluble in polar organic solvents such as methanol, acetonitrile, and Dimethyl Sulfoxide (DMSO).[3][4] Its solubility in aqueous solutions is limited but can be significantly enhanced by adjusting the pH to the alkaline range.

  • Volatility: The presence of the polar carboxylic acid group renders the molecule non-volatile. This property makes it well-suited for direct HPLC analysis but necessitates chemical modification (derivatization) to increase its volatility and thermal stability for GC analysis.[5]

Protocol I: High-Performance Liquid Chromatography (HPLC) Sample Preparation

RP-HPLC is the preferred method for the direct analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid due to the analyte's polarity and non-volatile nature. The following protocol is designed for the analysis of the pure compound or its presence in a simple formulation.

Principle of the Method

The protocol is based on the principle of reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. Control of the mobile phase pH is critical; maintaining a consistent pH below the analyte's pKa (e.g., pH 2.5-3.5) will keep the carboxylic acid protonated, ensuring reproducible retention times.[6]

Required Materials and Reagents
  • Analyte: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid reference standard

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and deionized water.[7]

  • Buffer Reagents: HPLC-grade phosphoric acid or formic acid.

  • Equipment: Analytical balance, volumetric flasks (Class A), pipettes (calibrated), sonicator, vortex mixer.

  • Filtration: 0.22 µm syringe filters (e.g., PTFE for organic solvents, or Nylon for aqueous/organic mixtures).[8]

Step-by-Step Experimental Protocol

Step 1: Stock Solution Preparation (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol or acetonitrile. The choice of solvent should ideally match the organic component of the mobile phase to prevent peak distortion.[9]

  • Sonicate for 5-10 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution .

Step 2: Preparation of Calibration Standards and Quality Control (QC) Samples

  • Perform serial dilutions of the Stock Solution using the mobile phase as the diluent to prepare a series of calibration standards. A typical range might be 1.0 µg/mL to 100 µg/mL.

  • Prepare at least three levels of QC samples (low, medium, high concentration) from a separate stock solution to ensure an independent check of accuracy and precision.[10]

Step 3: Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve and extract the sample in a known volume of a suitable solvent (e.g., methanol), aiming for a theoretical concentration within the established calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution and extraction.

  • If necessary, perform a final dilution with the mobile phase to bring the analyte concentration into the center of the calibration curve.

Step 4: Final Filtration

  • Before injection, filter all prepared standards, QCs, and samples through a 0.22 µm syringe filter into an HPLC vial.

  • Causality: This step is mandatory to remove any particulates that could block the HPLC system's tubing or column frit, which would cause high backpressure and compromise the separation quality.[11]

HPLC_Workflow cluster_prep Standard & QC Preparation cluster_sample Sample Preparation weigh_std 1. Weigh Reference Standard dissolve_std 2. Dissolve in Organic Solvent (Methanol/Acetonitrile) weigh_std->dissolve_std stock_sol 3. Create Stock Solution (1000 µg/mL) dissolve_std->stock_sol serial_dil 4. Serial Dilution (with Mobile Phase) stock_sol->serial_dil qc_samples QC Samples stock_sol->qc_samples From separate stock cal_standards Calibration Standards serial_dil->cal_standards filter_inject Final Filtration (0.22 µm Syringe Filter) cal_standards->filter_inject qc_samples->filter_inject weigh_sample A. Weigh Sample extract_sample B. Dissolve & Extract weigh_sample->extract_sample dilute_sample C. Dilute into Range extract_sample->dilute_sample dilute_sample->filter_inject hplc_analysis HPLC Analysis filter_inject->hplc_analysis

Caption: Workflow for HPLC Sample Preparation.

Protocol II: Gas Chromatography (GC) Sample Preparation via Derivatization

Direct GC analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is not feasible. A derivatization step is required to convert the polar, non-volatile carboxylic acid into a less polar, more volatile, and thermally stable ester or silyl-ester.

Principle of the Method

This protocol employs silylation, a robust and common derivatization technique for acidic compounds.[12] The acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction eliminates the polar -OH group, drastically increasing the analyte's volatility.

Required Materials and Reagents
  • Analyte and Solvents: As listed for HPLC, plus an anhydrous, non-polar solvent like Hexane or Dichloromethane for final dilution.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.[13]

  • Equipment: In addition to the above, a heating block or oven, and GC vials with crimp caps.

  • Environment: A dry environment (e.g., under a stream of nitrogen) is crucial as silylating reagents are highly sensitive to moisture.[13]

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Drying

  • Prepare stock and sample solutions in a volatile solvent like acetonitrile or acetone.

  • Pipette a precise volume of the solution into a GC vial.

  • Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen.

  • Causality: This drying step is the most critical part of the protocol. Any residual water will react with the BSTFA, consuming the reagent and preventing complete derivatization of the analyte, leading to poor and non-reproducible results.[12]

Step 2: Derivatization Reaction

  • To the dried residue in the GC vial, add a suitable anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile).

  • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS). A 2:1 ratio of reagent to solvent is a common starting point.[12]

  • Immediately cap the vial tightly and vortex for 10-15 seconds.

  • Heat the vial in a heating block at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[12]

  • Allow the vial to cool to room temperature.

Step 3: Final Dilution and Injection

  • Once cooled, the sample can be injected directly or diluted further with a non-polar solvent like hexane if necessary.

  • Analyze the derivatized sample by GC-MS or GC-FID without delay.

GC_Workflow start Prepare Sample in Volatile Solvent dry_down 1. Evaporate to Dryness (Under Nitrogen Stream) start->dry_down Aliquot into GC vial add_reagents 2. Add Anhydrous Solvent & BSTFA (+1% TMCS) Reagent dry_down->add_reagents Critical Step: Moisture-free seal_vortex 3. Cap Vial Tightly & Vortex add_reagents->seal_vortex heat_reaction 4. Heat at 60-80°C (30-60 minutes) seal_vortex->heat_reaction cool_down 5. Cool to Room Temperature heat_reaction->cool_down gc_analysis GC Analysis cool_down->gc_analysis Inject directly or after dilution

Caption: Workflow for GC Sample Preparation via Silylation.

Summary of Key Parameters and Method Validation

The success of any chromatographic analysis is built upon a well-designed and validated sample preparation protocol. All methodologies should be validated according to ICH Q2(R2) guidelines to demonstrate fitness for purpose.[1][14][15]

ParameterHPLC Preparation ProtocolGC Preparation Protocol (Silylation)Rationale & Key Considerations
Primary Solvent Methanol, AcetonitrileAcetonitrile, Acetone (for drying)Must ensure complete dissolution of the analyte.
Diluent Mobile PhaseAnhydrous Hexane (post-derivatization)Should be miscible and not interfere with analysis. Using mobile phase for HPLC prevents peak distortion.[9]
Key Step Filtration (0.22 µm)Complete Drying (Anhydrous conditions)Prevents column damage in HPLC; prevents reaction failure in GC.[8][13]
Analyte Form Native (protonated/deprotonated)Trimethylsilyl (TMS) esterDerivatization is essential for GC to achieve volatility and thermal stability.[5]
Storage 2-8°C for up to 48 hours (stability dependent)Analyze immediately after derivatizationTMS derivatives can be susceptible to hydrolysis; prompt analysis is recommended.
Validation ICH Q2(R2): Specificity, Linearity, Accuracy, Precision, Range.[16]ICH Q2(R2): As for HPLC, with additional focus on derivatization efficiency and reproducibility.Ensures the entire analytical procedure is reliable and fit for its intended purpose.

Conclusion

The preparation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid for chromatographic analysis requires a considered approach based on its fundamental physicochemical properties. For direct analysis, a straightforward dissolution and filtration protocol for RP-HPLC is robust and effective, provided that mobile phase pH is controlled. For GC analysis, a mandatory and carefully controlled derivatization step, such as silylation with BSTFA, is necessary to ensure the analyte is amenable to vaporization. Adherence to these scientifically-grounded protocols, combined with proper method validation, will yield accurate, reproducible, and trustworthy data for researchers and drug development professionals.

References

  • MDPI. Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]

  • NextSDS. 2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL) PROPANOIC ACID — Chemical Substance Information. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]

  • ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Available from: [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available from: [Link]

  • Agilent Technologies. Best Practices for Efficient Liquid Chromatography (LC) Operations. Available from: [Link]

  • Semantic Scholar. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Organomation. Chromatography Sample Preparation Guide. Available from: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]

  • JRC Publications Repository. Cyanotoxins: methods and approaches for their analysis and detection. Available from: [Link]

  • Pharma Beginners. Good Chromatography Practices - SOP & Guideline. Available from: [Link]

  • Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Available from: [Link]

  • Google Patents. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • NIST WebBook. 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • PubChem. 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid. Available from: [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. Available from: [Link]

  • KNAUER. Good HPLC practice guide, V6887. Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • Pharmaguideline. SOP for Good Chromatography Practices. Available from: [Link]

  • Chemical Papers. REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Executive Summary The compound 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Executive Summary

The compound 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a critical synthetic intermediate in the development of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the synthesis of levodopa analogs, methyldopa derivatives, and complex alkaloids[1][2].

Synthesizing this molecule with high purity and yield requires a highly controlled, two-stage catalytic approach:

  • C-C Bond Formation: A Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and cyanoacetic acid to form the highly conjugated α-cyanocinnamic acid intermediate.

  • Conjugate Reduction: The selective 1,4-reduction of the electron-deficient alkene to yield the saturated propanoic acid target, without over-reducing the sensitive cyano or carboxyl moieties.

This guide outlines the mechanistic rationale behind catalyst selection, provides comparative quantitative data, and details field-proven protocols designed for self-validating experimental reproducibility.

Mechanistic Rationale & Catalyst Selection

Knoevenagel Condensation (Alkene Formation)

The initial step requires the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetic acid. A critical process chemistry challenge here is avoiding the Doebner modification (unwanted decarboxylation), which typically occurs when strong bases or prolonged high-temperature pyridine refluxes are used.

  • Amine Catalysis (Ammonium Acetate / Piperidine): Utilizing a weak amine catalyst such as ammonium acetate in toluene allows for the retention of the carboxyl group[3]. The amine acts via a dual-activation mechanism: it deprotonates the active methylene of cyanoacetic acid while simultaneously condensing with the aldehyde to form a highly electrophilic iminium ion . This lowers the LUMO energy of the electrophile, accelerating the aldol-type addition before dehydration yields the propenoic acid.

  • Phase-Transfer Catalysis (Aliquat 336): For a green chemistry approach, Aliquat 336 (a quaternary ammonium salt) can be employed. It facilitates the reaction at room temperature under solvent-free conditions by acting as a phase-transfer catalyst, drastically reducing reaction times and preventing thermal degradation[4].

Knoevenagel A 3,4-Dimethoxybenzaldehyde C Iminium Ion Intermediate A->C + Catalyst B Amine Catalyst (e.g., NH4OAc) B->C E C-C Bond Formation (Aldol-type addition) C->E + Enolate D Cyanoacetic Acid (Enolate) D->E F Dehydration (-H2O) E->F G 2-Cyano-3-(3,4-dimethoxyphenyl) propenoic acid F->G Catalyst Regeneration

Figure 1: Iminium-catalyzed Knoevenagel condensation mechanism.

Selective Conjugate Reduction (Alkene Saturation)

The intermediate, 2-cyano-3-(3,4-dimethoxyphenyl)propenoic acid, features an alkene conjugated with two powerful electron-withdrawing groups (–CN and –COOH).

  • Heterogeneous Transition Metal Catalysis (Pd/C): Palladium on Carbon (5% or 10% Pd/C) is the premier catalyst for the hydrogenation of cinnamic acid derivatives[5]. Under mild conditions (25°C, 1 atm H₂), Pd/C facilitates the syn-addition of hydrogen across the alkene. The mild pressure and ambient temperature are strictly required to prevent the catalytic hydrogenolysis of the cyano group into a primary amine[1].

  • Chemical Hydride Reduction (NaBH₄): While technically a stoichiometric reagent, Sodium Borohydride acts as a highly selective hydride donor for 1,4-conjugate reduction. In a protic solvent system (methanol/aqueous NaHCO₃), NaBH₄ selectively attacks the highly electrophilic β-carbon (Michael acceptor) without reducing the cyano or carboxyl groups[6].

Quantitative Data: Catalyst Comparison

Table 1: Catalyst Evaluation for Knoevenagel Condensation

Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Process Notes
Ammonium Acetate 15 mol%Toluene110 (Reflux)3 - 485 - 88Excellent carboxyl retention; water removed via Dean-Stark[3].
Piperidine 10 mol%Ethanol80 (Reflux)4 - 580 - 85Classic conditions; requires careful temperature control.
Aliquat 336 5 - 10 mol%Neat25 (RT)0.5 - 1>90Solvent-free green protocol; highly scalable[4].

Table 2: Catalyst/Reagent Evaluation for Conjugate Reduction

Catalyst / ReagentLoadingSolventConditionsYield (%)Selectivity Profile
5% Pd/C 10 wt%Methanol25°C, 1 atm H₂92 - 95Excellent; strictly reduces alkene if monitored closely[5].
NaBH₄ 1.5 eqMeOH / aq. NaHCO₃15°C - 25°C85 - 90High; selective for 1,4-reduction of Michael acceptors[6].

Validated Experimental Protocols

The following self-validating workflows have been optimized for high-purity isolation.

Workflow Step1 Step 1: Knoevenagel Condensation Catalyst: NH4OAc or Aliquat 336 Solvent: Toluene or Neat Temp: RT to Reflux Step2 Step 2: Isolation & Purification Dean-Stark Water Removal Filtration & Recrystallization Step1->Step2 Step3 Step 3: Catalytic Reduction Catalyst: 5% Pd/C or NaBH4 Reductant: H2 gas or Hydride Solvent: Methanol Step2->Step3 Step4 Step 4: Final Workup Filter Catalyst (Celite) Evaporate Solvent Acidify & Crystallize Step3->Step4 Product Final Product 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid Step4->Product

Figure 2: Two-step synthetic workflow from aldehyde to propanoic acid.

Protocol A: Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid

Mechanism: Iminium-Catalyzed Knoevenagel Condensation

  • Reaction Setup: Charge a round-bottom flask with 3,4-dimethoxybenzaldehyde (1.0 eq, e.g., 10.0 g) and cyanoacetic acid (1.1 eq, 5.6 g).

  • Catalyst Addition: Add toluene (100 mL) to dissolve the reagents, followed by ammonium acetate (0.15 eq, ~0.7 g) as the catalyst[3].

  • Reflux & Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C with vigorous stirring.

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (approximately 3-4 hours)[3].

  • Workup: Cool the mixture to 50°C, then to room temperature. The crude α-cyanocinnamic acid derivative will precipitate. Filter the solid under vacuum, wash with cold distilled water to remove residual catalyst, and recrystallize from ethanol to yield a highly pure intermediate.

Protocol B: Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

Mechanism: Palladium-Catalyzed Conjugate Hydrogenation

  • Reaction Setup: In a standard hydrogenation flask, dissolve the purified 2-cyano-3-(3,4-dimethoxyphenyl)propenoic acid (1.0 eq) in anhydrous methanol (15 mL per gram of substrate).

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 5% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate)[5]. Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors; always add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C[5].

  • Self-Validation Check: Stir vigorously for 2-4 hours. Monitor the reaction via TLC (eluent: Dichloromethane/Methanol 9:1). The disappearance of the UV-active, highly conjugated starting material indicates complete reduction. Do not exceed 4 hours to prevent cyano reduction[1].

  • Workup: Purge the system with Argon. Filter the reaction mixture through a tightly packed pad of Celite to quantitatively remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo. If necessary, partition the residue between water and diethyl ether, acidify the aqueous layer, and extract with ether to yield the pure 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid[6].

References

  • Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)
  • (S)-2-Amino-3-(3,4-dimethoxyphenyl)
  • Synthesis of α-Cyano-β-(4-methoxyphenyl)
  • Aliquat 336 catalysed Knoevenagel condensation at room temperature Source: Degloor College / IJIRMF URL
  • Source: North American Catalysis Society (nacatsoc.org)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Method

Application Note: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid in Drug Discovery

Here is a comprehensive, expertly structured technical guide detailing the applications and laboratory workflows for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in drug discovery. Mechanistic Rationale & Target Space 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured technical guide detailing the applications and laboratory workflows for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in drug discovery.

Mechanistic Rationale & Target Space

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 55502-61-9) is a highly versatile, multi-functional building block utilized in the synthesis of central nervous system (CNS) agents, cardiovascular drugs, and targeted oncology probes[1]. Its structural architecture—comprising a lipophilic 3,4-dimethoxyphenyl ring, a reactive alpha-cyano group, and a terminal carboxylic acid—enables divergent synthetic pathways toward three major pharmacological classes:

  • Kinase Inhibitor Probes (Tyrphostin Analogs): Tyrphostins (e.g., AG 1478, AG 494) are potent epidermal growth factor receptor (EGFR) and PDGFR tyrosine kinase inhibitors characterized by an unsaturated benzylidenemalononitrile or cyanoacrylamide core[2][3]. The saturated title compound is utilized to synthesize sp3 -rich, flexible analogs. These saturated variants are critical in structure-activity relationship (SAR) studies to probe the conformational constraints of the ATP-binding pocket, often serving as negative controls or selective allosteric modulators.

  • GABA-B Receptor Agonists (Baclofen/Phenibut Analogs): The chemoselective reduction of the alpha-cyano group yields β -aryl-GABA derivatives. Similar cyano-intermediates are the foundational starting materials for synthesizing baclofen analogs, which act as potent GABA-B agonists for the treatment of spasticity and neurological disorders[]. The 3,4-dimethoxy substitution significantly enhances blood-brain barrier (BBB) penetration compared to endogenous GABA.

  • Isoquinoline Alkaloid Precursors: Through amidation followed by the Bischler-Napieralski reaction, this scaffold efficiently cyclizes to form 3,4-dihydroisoquinolines[5][6]. These heterocyclic cores are fundamental building blocks for phosphodiesterase (PDE) inhibitors (e.g., papaverine analogs) and mitochondrial electron-transport chain inhibitors.

G A 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid (CAS: 55502-61-9) B Saturated Tyrphostin Analogs (EGFR/PDGFR Probes) A->B Amidation (SAR Studies) C β-Aryl-GABA Analogs (GABA-B Agonists) A->C Chemoselective Reduction (H2, Pd/C) D Isoquinoline Scaffolds (PDE Inhibitors) A->D 1. Amidation 2. Bischler-Napieralski

Divergent synthetic pathways of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust methodology requires understanding the causality behind the chemistry. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol A: Chemoselective Nitrile Reduction to β -Aryl-GABA Analogs

Objective: Convert the alpha-cyano group to a primary amine while strictly preserving the carboxylic acid and dimethoxy ether linkages. Causality & Experience: A common failure mode in nitrile reduction is over-alkylation, which yields unwanted secondary or tertiary amines. By conducting the catalytic hydrogenation in an acidic medium (EtOH/AcOH), the nascent primary amine is immediately protonated into an ammonium salt. This renders it non-nucleophilic, completely preventing dimerization side-reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in 50 mL of absolute ethanol containing 10% v/v glacial acetic acid.

  • Catalysis: Carefully add 10 mol% of 10% Pd/C. Crucial: Perform this addition under a strict argon or nitrogen atmosphere to prevent the dry catalyst from igniting the ethanol vapors.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and pressurize to 50 psi. Stir vigorously at 45°C for 12 hours.

  • Filtration: Vent the H2​ gas and purge with N2​ . Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with 20 mL of hot ethanol.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via strong cation-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with 1M aqueous ammonia to isolate the zwitterionic amino acid.

Self-Validating System:

  • In-Process: Spot the crude reaction mixture on a silica TLC plate and heat with Ninhydrin stain. The immediate appearance of a deep purple spot confirms the presence of a primary aliphatic amine.

  • Post-Process: LC-MS analysis must display an [M+H]+ peak at m/z 240.1, confirming the addition of 4 hydrogen atoms without the loss of the carboxyl group.

G S1 Step 1: Dissolution Substrate in EtOH/AcOH S2 Step 2: Catalysis Add 10% Pd/C under N2 S1->S2 S3 Step 3: Hydrogenation 50 psi H2, 45°C, 12h S2->S3 S4 Step 4: Filtration Remove Pd/C via Celite S3->S4 S5 Step 5: Purification Ion-exchange chromatography S4->S5 V1 Validation: LC-MS [M+H]+ 240.1 & Ninhydrin (+) S5->V1

Workflow and validation checkpoints for the synthesis of β-Aryl-GABA analogs.

Protocol B: Bischler-Napieralski Cyclization to Isoquinoline Scaffolds

Objective: Construct a 3,4-dihydroisoquinoline core for the development of PDE inhibitor libraries. Causality & Experience: The Bischler-Napieralski reaction requires an electron-rich aromatic ring to facilitate intramolecular electrophilic aromatic substitution[5]. The 3,4-dimethoxy substitution on this scaffold perfectly activates the ring, directing the cyclization exclusively to the para-position relative to the meta-methoxy group, ensuring high regioselectivity[6].

Step-by-Step Methodology:

  • Amidation: Convert the starting propanoic acid to its corresponding phenethylamide derivative using standard EDC/HOBt coupling conditions. Isolate and dry the intermediate amide thoroughly.

  • Activation: Dissolve the intermediate amide (5 mmol) in anhydrous toluene (30 mL) under an inert atmosphere.

  • Dehydration: Add Phosphorus Oxychloride ( POCl3​ , 15 mmol) dropwise at 0°C. POCl3​ acts as the dehydrating agent, converting the amide into a highly reactive nitrilium ion intermediate[5].

  • Cyclodehydration: Heat the mixture to reflux (110°C) for 4 hours.

  • Quenching: Cool to 0°C and quench carefully by the dropwise addition of ice water. Basify the aqueous layer to pH 9 using 10% NaOH, and extract the free-base isoquinoline with dichloromethane (3 x 20 mL).

Self-Validating System:

  • In-Process: Monitor via FT-IR spectroscopy. The complete disappearance of the amide carbonyl stretch ( 1650 cm−1 ) and the emergence of a sharp C=N stretch ( 1620 cm−1 ) serves as an absolute indicator of successful cyclodehydration.

Quantitative Data & Analytical Metrics

To ensure reproducibility across different laboratories, the following table summarizes the key physicochemical properties and expected analytical validation metrics for the starting material and its primary derivatives.

CompoundMolecular WeightTarget ApplicationExpected LC-MS [M+H]+ Key IR / NMR Signatures
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid 235.24 g/mol Starting Material236.1IR: 2245 cm−1 ( C≡N ), 1710 cm−1 ( C=O )
β -Aryl-GABA Analog (Reduced)239.27 g/mol GABA-B Agonist240.1Assay: Ninhydrin (+)IR: Loss of 2245 cm−1 stretch
3,4-Dihydroisoquinoline Derivative Variable (R-dependent)PDE InhibitorVariableIR: 1620 cm−1 ( C=N ) 1 H NMR: 8.2 ppm ( C=N−H )

References

  • 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid - ECHA CHEM European Chemicals Agency (ECHA) URL:[Link][1]

  • Bischler–Napieralski reaction Wikipedia, The Free Encyclopedia URL:[Link][5]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids The Journal of Organic Chemistry (ACS Publications) URL:[Link][6]

  • Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors PubMed (National Institutes of Health) URL:[Link][3]

Sources

Application

The Versatile Synthon: Application Notes for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid in Organic Synthesis

Introduction: A Gateway to Complex Molecules In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Cyano-3-(3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Complex Molecules

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a seemingly unassuming molecule, emerges as a highly versatile and powerful synthon, particularly in the synthesis of pharmaceuticals and bioactive heterocycles. Its unique combination of a carboxylic acid, a nitrile group, and an electron-rich aromatic ring provides a rich chemical playground for researchers and drug development professionals. This guide provides an in-depth exploration of its synthesis, key reactions, and detailed protocols for its application, underscoring its significance in modern organic chemistry.

Physicochemical Properties and Safety Considerations

While specific data for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is not extensively tabulated in all public sources, the properties of the closely related 3-(3,4-Dimethoxyphenyl)propionic acid provide a useful reference point.

PropertyValue (for 3-(3,4-Dimethoxyphenyl)propionic acid)Source
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Appearance Solid
Melting Point 96-97 °C

Safety Precautions: As with any chemical reagent, proper safety protocols must be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthesis: The Knoevenagel Condensation

The primary route to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives is the Knoevenagel condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, a cyanoacetic acid derivative) with an aldehyde or ketone (3,4-dimethoxybenzaldehyde). The choice of catalyst is crucial and dictates the reaction conditions and efficiency.

Mechanism of the Knoevenagel Condensation

The reaction typically proceeds via one of two main pathways, depending on the catalyst employed:

  • Base Catalysis (e.g., Piperidine, KOH): A base abstracts a proton from the α-carbon of the cyanoacetic acid derivative, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product.

  • Amine Catalysis (e.g., Piperidine): In addition to acting as a base, secondary amines like piperidine can form an iminium ion with the aldehyde. This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate of the active methylene compound.

Knoevenagel_Mechanism cluster_0 Base Catalysis cluster_1 Amine Catalysis Active_Methylene R-CH2-CN (Cyanoacetic acid derivative) Carbanion [R-CH(-)-CN <-> R-C(-)=C=N-] Resonance-stabilized Carbanion Active_Methylene->Carbanion + B: Base Base (B:) Intermediate Ar-CH(O-)-CH(R)-CN Carbanion->Intermediate + Ar-CHO Aldehyde Ar-CHO (3,4-Dimethoxybenzaldehyde) Product Ar-CH=C(R)-CN (α,β-unsaturated product) Intermediate->Product - H2O Amine R'2NH (e.g., Piperidine) Aldehyde2 Ar-CHO Iminium [Ar-CH=NR'2](+) Iminium Ion Aldehyde2->Iminium + R'2NH, -H2O Intermediate2 Adduct Iminium->Intermediate2 + Enolate Enolate Enolate of Active Methylene Product2 Ar-CH=C(R)-CN Intermediate2->Product2 - R'2NH

Figure 1: Mechanistic pathways of the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide

This protocol details the synthesis of the amide derivative, a common intermediate for further functionalization.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • 2-Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol) in ethanol (10 mL), add 2-cyanoacetamide (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide.

Causality: Piperidine acts as a mild base to deprotonate the 2-cyanoacetamide and also facilitates the reaction through the formation of a more reactive iminium ion intermediate with the aldehyde. Ethanol is a suitable polar protic solvent that dissolves the reactants and allows for easy product precipitation upon formation.

Protocol 2: Base-Catalyzed Knoevenagel Condensation for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

This protocol focuses on the synthesis of the carboxylic acid derivative.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Cyanoacetic acid

  • Potassium hydroxide (KOH) or another suitable base

  • Water or an appropriate organic solvent

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 mmol) and cyanoacetic acid (1.1 mmol) in a suitable solvent (e.g., water, ethanol).[1]

  • Add a catalytic amount of a base such as KOH (e.g., 20 mol%).[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 75 °C) and monitor by TLC.[1]

  • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Causality: The use of a stronger base like KOH ensures efficient deprotonation of cyanoacetic acid. The choice of solvent can influence the reaction rate and work-up procedure; water is a green and effective solvent for this transformation.[1]

Application in the Synthesis of Levodopa: A Pharmaceutical Keystone

A significant application demonstrating the utility of the 3,4-dimethoxyphenylpropionitrile core is in the synthesis of Levodopa (L-DOPA), a primary drug for treating Parkinson's disease.[2][3][4] While the direct precursor in this synthesis is d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, its synthesis starts from 3,4-dimethoxyphenylacetaldehyde, a close structural relative of the products derived from our topic compound.

Synthetic Pathway to Levodopa

The synthesis involves a multi-step process:

  • Formation of the Aminonitrile: 3,4-Dimethoxyphenylacetaldehyde is reacted with an alkali metal cyanide in the presence of ammonium chloride and ammonium hydroxide to form the racemic d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile.[2][3]

  • Optical Resolution: The racemic mixture is resolved using a chiral resolving agent, such as d-camphorsulfonic acid, to isolate the desired d-enantiomer.[2][3]

  • Hydrolysis and Demethylation: The isolated d-aminonitrile is then subjected to hydrolysis and demethylation using a strong acid (e.g., hydrobromic or hydrochloric acid) to yield L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (Levodopa).[2][3]

Levodopa_Synthesis Start 3,4-Dimethoxyphenylacetaldehyde Aminonitrile d,l-2-Amino-3-(3,4-dimethoxyphenyl) propionitrile Start->Aminonitrile NaCN, NH4Cl, NH4OH Resolution Optical Resolution (d-camphorsulfonic acid) Aminonitrile->Resolution d_Isomer d-2-Amino-3-(3,4-dimethoxyphenyl) propionitrile Resolution->d_Isomer Hydrolysis Hydrolysis & Demethylation (HBr/HCl) d_Isomer->Hydrolysis Levodopa Levodopa (L-DOPA) Hydrolysis->Levodopa

Figure 2: Synthetic pathway to Levodopa.

Further Transformations: Decarboxylation and Heterocyclic Synthesis

The presence of both a cyano and a carboxylic acid group in 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid opens up avenues for further synthetic manipulations.

Decarboxylation

The α-cyano-β-aryl propanoic acid structure is prone to decarboxylation under certain conditions, which can be a useful synthetic step to generate a nitrile. This reaction is often facilitated by heat or a catalyst.

Protocol 3: Base-Promoted Decarboxylation (Conceptual)

This is a general protocol based on the decarboxylation of similar compounds.

Materials:

  • 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in an anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric amount of a non-nucleophilic base.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the decarboxylated product.

  • The progress of the reaction can also be monitored by observing the evolution of CO2.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid and water, followed by drying and evaporation of the solvent.

Causality: The base deprotonates the carboxylic acid, forming a carboxylate anion. The electron-withdrawing cyano group stabilizes the resulting carbanion intermediate formed upon loss of carbon dioxide, thus facilitating the decarboxylation process.

Gateway to Heterocycles

The versatile functionality of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems. The α,β-unsaturated nitrile moiety is a key pharmacophore and a versatile synthetic intermediate. For instance, the corresponding (E)-2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride can react with various nucleophiles to form a range of heterocyclic compounds with potential antibacterial activity.[5]

Heterocycle_Synthesis Starting_Material 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Acid_Chloride (E)-2-Cyano-3-(3',4'-dimethoxyphenyl) -2-propenoyl chloride Starting_Material->Acid_Chloride SOCl2 or (COCl)2 Nucleophiles Various Nucleophiles (Hydrazines, Amines, Ureas) Acid_Chloride->Nucleophiles Heterocycles Diverse Heterocyclic Systems (Pyrimidines, Benzimidazoles, etc.) Nucleophiles->Heterocycles Cyclization

Figure 3: General scheme for heterocyclic synthesis.

Conclusion

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knoevenagel condensation and the reactivity of its functional groups provide access to a wide array of complex molecules. The demonstrated application in the synthesis of Levodopa highlights its importance in the pharmaceutical industry. The potential for this synthon in the construction of novel heterocyclic scaffolds ensures its continued relevance in the pursuit of new therapeutic agents and functional materials. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable compound.

References

  • Process for the synthesis of the levodopa.
  • New process for the synthesis of the levodopa. EP0357565A2.
  • PROCESS FOR THE SYNTHESIS OF LEVODOPA. DD284674A5.
  • Scalable and Cost-Effective Synthetic Process for the Preparation of l-3,4-Dihydroxyphenylalanine Levodopa. ACS Publications. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry. [Link]

  • Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. ACS Publications. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • APPROACHES FOR THE LEVODOPA DRUGS SYNTHESIS OF LEVODOPA FOR PARKINSON'S DISEASE. Anveshana's International Publication. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. ResearchGate. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. ResearchGate. [Link]

  • Coupling of the decarboxylation of 2-Cyano-2- phenylpropanoic acid to large-amplitude motions. Pure. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. ResearchGate. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Izvestiya Akademii Nauk. Seriya Khimicheskaya. [Link]

  • Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. PMC. [Link]

  • 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid. PubChem. [Link]

  • Heterocycles in Medicinal Chemistry III. PMC. [Link]

  • Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. Chemical Reviews. [Link]

  • Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid. PrepChem.com. [Link]

Sources

Method

standardized handling and storage guidelines for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

An In-Depth Guide to the Standardized Handling and Storage of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid This document provides detailed application notes and protocols for the safe handling and optimal storage of 2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Standardized Handling and Storage of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

This document provides detailed application notes and protocols for the safe handling and optimal storage of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS No. 55502-61-9). The following guidelines are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes. The protocols herein are based on the known chemical properties of the molecule, which incorporates a cyano moiety, a carboxylic acid function, and a dimethoxy-substituted phenyl ring.

Scientific Foundation: Understanding the Compound's Nature

The handling and storage protocols for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid are dictated by the chemical reactivity of its functional groups.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. While generally a weak acid, it can react with bases in a vigorous neutralization reaction.[1] The acidic nature also means it can be corrosive, particularly to metals, and requires appropriate container and cabinet materials.[1][2]

  • Cyano Group (-C≡N): This functional group is the primary driver for stringent handling precautions. Organic nitriles can be toxic, and of paramount importance is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids. Although the carboxylic acid is part of the same molecule, the primary risk is from external acidic environments.

  • Aromatic Ring and Propanoic Chain: The substituted phenyl ring and the aliphatic chain are relatively stable. However, like many organic compounds, the material is combustible and should be protected from sources of ignition.[3] The entire structure may be susceptible to degradation under harsh oxidative conditions.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary identified hazard for this compound is serious eye irritation.[3]

2.1. GHS Classification

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

2.2. Recommended Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against dust particles and potential splashes causing serious eye irritation.[3]
Hand Protection Nitrile rubber gloves (double-gloving is recommended).Prevents skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.

Experimental Protocols: Safe Handling Procedures

Adherence to a standardized handling protocol is critical to prevent exposure and cross-contamination.

3.1. Engineering Controls: The Primary Barrier

All manipulations of solid 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4] This engineering control is non-negotiable and serves to contain airborne particles and potential fumes.

3.2. Protocol for Weighing and Transferring the Solid Compound

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials) within the hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat or directly into the receiving vessel.

  • Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[3]

  • Sealing: Tightly close the main container immediately after use to prevent exposure to moisture and air.[3][5]

  • Cleanup: Clean any residual powder from the spatula and the balance area within the fume hood using a soft brush or a wipe dampened with 70% ethanol. Dispose of the wipe as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly after handling is complete.[3]

3.3. Protocol for Preparing Solutions

  • Solvent Selection: Consult experimental requirements for an appropriate solvent. The compound is soluble in Dimethyl Sulfoxide (DMSO).

  • Procedure within Fume Hood: All steps must be performed in a chemical fume hood.

  • Dissolution: Add the weighed solid to the receiving flask. Slowly add the chosen solvent. If necessary, use sonication to aid dissolution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Below is a workflow diagram illustrating the decision-making process for handling this compound.

Caption: Decision workflow for handling 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Storage Guidelines: Ensuring Compound Stability and Safety

Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations. The core principles are to keep it isolated, cool, dry, and away from incompatible chemicals.[2][3]

4.1. Storage Conditions Summary

ParameterShort-Term Storage (In-Use)Long-Term Storage (Stock)Rationale
Temperature Ambient (15-25°C)Cool (2-8°C) or as recommended by supplierLower temperatures slow down potential degradation pathways over extended periods.[1]
Atmosphere Tightly sealed containerTightly sealed container, consider inert gas (N₂ or Ar) overlayPrevents oxidation and hydrolysis from atmospheric moisture.[1]
Light Store away from direct sunlightStore in an amber vial or in a dark cabinetProtects from potential photodegradation.
Container Original supplier bottle or glass vial with a secure capOriginal supplier bottle or amber glass vial with a PTFE-lined capEnsures material compatibility and a tight seal.[5]

4.2. Chemical Incompatibility and Segregation

Improper segregation of chemicals is a leading cause of laboratory incidents.[6] 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid must be stored separately from the following chemical classes:

  • Strong Acids: DO NOT store with strong acids (e.g., hydrochloric acid, sulfuric acid). Contact can potentially lead to the liberation of highly toxic hydrogen cyanide (HCN) gas.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). A strong exothermic neutralization reaction can occur.

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). The compound is incompatible with strong oxidizers, which can lead to a dangerous reaction.[3][7]

  • Flammable and Combustible Materials: While the compound itself is not highly flammable, it is combustible and should be stored away from dedicated flammable storage cabinets.[2]

The logical segregation for storage is visualized in the diagram below.

Storage_Logic Compound 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid Cabinet Designated Corrosive Cabinet (Organic Acids Section) Compound->Cabinet Store In StrongAcids Strong Acids (e.g., HCl, H₂SO₄) StrongBases Strong Bases (e.g., NaOH) Oxidizers Strong Oxidizers (e.g., HNO₃, Peroxides)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization conditions for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Compound Profile: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for the isolation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for the isolation and purification of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 55502-61-9)[1]. This intermediate presents unique crystallization challenges due to its multifunctional nature: a hydrogen-bond donating/accepting carboxylic acid, a highly polar cyano group, and a lipophilic dimethoxyphenyl ring[2].

Below is our comprehensive, field-validated guide to troubleshooting and optimizing the crystallization of this compound.

Mechanistic Principles of Crystallization

The crystallization of substituted phenylpropanoic acids is thermodynamically driven by the formation of intermolecular hydrogen-bonded dimers at the carboxylic acid moiety[3][4]. However, solvent selection critically alters this pathway. Solvents with strong hydrogen-bond accepting capabilities (e.g., ethyl acetate, ethanol) can disrupt these carboxylic acid dimers[5]. This disruption increases the apparent solubility of the compound at low temperatures and can delay nucleation, often pushing the system into a metastable state where liquid-liquid phase separation (oiling out) occurs before solid crystal lattice assembly[5].

To counteract this, a hybrid cooling and antisolvent crystallization approach is highly recommended[3]. By dissolving the compound in a strong solvent at elevated temperatures and subsequently dosing a non-polar or highly polar antisolvent (like heptane or water), researchers can force dimerization and drive high-yield crystallization while minimizing total solvent consumption[3][4].

Troubleshooting Guide & FAQs

Q1: My crystallization yields a sticky oil instead of solid crystals (Oiling Out). How do I force nucleation? A1: Oiling out (Liquid-Liquid Phase Separation) occurs when your cooling trajectory crosses the spinodal decomposition curve before the solubility limit triggers nucleation. The methoxy groups on the phenyl ring increase the compound's affinity for moderately polar solvents, lowering the melting point of the solute-rich phase. Solution: Shift from a pure crash-cooling strategy to a seeded hybrid approach[3]. Dissolve the crude material in ethanol at 60°C, cool slowly (0.5°C/min) to the metastable zone (approx. 45°C), and introduce 1-2 wt% of pure seed crystals. Hold the temperature for 30 minutes to allow secondary nucleation to consume excess supersaturation before dosing your antisolvent (water).

Q2: I am experiencing low recovery yields (<60%) when using pure ethyl acetate as the crystallization solvent. A2: Ethyl acetate strongly interacts with the carboxylic acid group, inhibiting the formation of the stable dimers required for rapid crystal growth[5]. This elevates the solubility floor even at 0°C. Solution: Utilize a binary solvent system. Retain ethyl acetate as the primary solvent to reject polar impurities (like unreacted cyanoacetic acid), but introduce a non-polar antisolvent such as heptane. Heptane reduces the solvent system's overall hydrogen-bonding capacity, forcing the solute molecules to dimerize and precipitate out of solution.

Q3: The isolated crystals are trapping unreacted 3,4-dimethoxybenzaldehyde precursor. How can I improve purity? A3: Impurity entrapment is a kinetic issue resulting from rapid nucleation rates, which cause dendritic or agglomerated crystal growth that physically traps the mother liquor[6]. Solution: Implement a controlled, linear cooling profile (e.g., 0.2°C to 0.5°C/min) rather than uncontrolled crash cooling. Furthermore, ensure the final crystal cake is washed with a pre-chilled solvent mixture (e.g., 20:80 Ethanol:Water) that is saturated with the product but undersaturated with respect to the benzaldehyde impurity.

Validated Experimental Protocols
Protocol A: Hybrid Cooling-Antisolvent Crystallization (Optimized for Yield)

Causality: This protocol leverages ethanol to fully dissolve the crude mixture and water as an antisolvent to drive the thermodynamic yield, utilizing a seeding step to bypass the oiling-out phase[3][4].

  • Dissolution: Suspend 10.0 g of crude 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid in 40 mL of absolute ethanol. Heat to 60°C under continuous overhead agitation (400 rpm) until complete dissolution.

  • Primary Cooling: Linearly cool the solution to 45°C at a rate of 0.5°C/min.

  • Seeding: Introduce 0.1 g of pure seed crystals. Hold isothermally at 45°C for 30 minutes to establish a stable secondary nucleation bed.

  • Antisolvent Dosing: Slowly dose 60 mL of deionized water over 2 hours using a programmable syringe pump, maintaining the temperature at 45°C.

  • Secondary Cooling: Cool the resulting suspension to 10°C at 0.2°C/min and hold for 1 hour to maximize yield.

  • Isolation: Filter under vacuum, wash the cake with 15 mL of chilled 40% v/v ethanol/water, and dry in a vacuum oven at 40°C until constant weight.

Protocol B: Antisolvent/Cooling in EtOAc/Heptane (Optimized for Purity)

Causality: Ethyl acetate keeps polar precursors dissolved, while heptane forces the dimerization of the target carboxylic acid, ensuring high-purity lattice formation[5].

  • Dissolution: Dissolve 10.0 g of crude in 30 mL of Ethyl Acetate at 65°C.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Antisolvent Addition: Cool to 50°C. Slowly add 30 mL of Heptane dropwise over 1 hour under high agitation.

  • Crystallization: Cool the mixture to 5°C at a linear rate of 0.5°C/min.

  • Isolation: Filter the suspension, wash with 20 mL of chilled Heptane, and dry under vacuum at 40°C.

Quantitative Data Summary
Solvent System (Ratio)Primary MechanismExpected YieldExpected Crystal HabitImpurity Purge Efficiency
Ethanol / Water (1:1.5)Hybrid Cooling/Antisolvent>90%Spheroidal / PrismaticModerate
Ethyl Acetate / Heptane (1:1)Antisolvent / Cooling~85%Needles / RodsExcellent
Acetone / Water (1:2)Hybrid Cooling/Antisolvent>88%PrismaticModerate
Toluene (Pure)Cooling~70%Thin PlatesGood
Decision Workflow

CrystallizationWorkflow Start Crude 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid Decision Primary Optimization Goal? Start->Decision Purity Maximize Purity (Purge Precursors) Decision->Purity High Impurity Load Yield Maximize Yield (Minimize Solvent Loss) Decision->Yield Low Impurity Load EtOAc EtOAc / Heptane System (Antisolvent/Cooling) Purity->EtOAc EtOH EtOH / Water System (Hybrid Antisolvent) Yield->EtOH Oiling Failure: Oiling Out (Liquid-Liquid Phase Separation) EtOAc->Oiling Crash Cooling SuccessPurity High Purity Crystals (Needle Habit) EtOAc->SuccessPurity Linear Cooling (0.5°C/min) EtOH->Oiling Rapid Water Dosing SuccessYield High Yield Crystals (Prismatic Habit) EtOH->SuccessYield Slow Dosing & Hold Seeding Correction: Lower Supersaturation & Add Seed Crystals Oiling->Seeding Seeding->SuccessPurity Seeding->SuccessYield

Crystallization optimization workflow for 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

References
  • ECHA CHEM: 55502-61-9 Description. European Chemicals Agency. [Link]

  • 55502-61-9 (C12H13NO4) - PubChemLite. University of Luxembourg. [Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. PMC, NIH. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.[Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. SCIRP. [Link]

Sources

Optimization

preventing thermal degradation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Welcome to the technical support center for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Q1: What is 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and what are its main stability concerns?

A1: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a derivative of cinnamic acid, which are known building blocks in various synthetic pathways. Its structure contains a carboxylic acid group, a cyano (nitrile) group, and a dimethoxy-substituted phenyl ring. The primary stability concern is thermal degradation, particularly decarboxylation (loss of CO2), which can be facilitated by the presence of the electron-withdrawing cyano group in the beta-position to the carboxylic acid.[1][2][3]

Q2: What are the visible signs of thermal degradation?

A2: Visual indicators of degradation can include a change in color of the solid material or reaction mixture, often to yellow or brown.[4] In solution, you might observe the formation of precipitates or a change in turbidity. However, significant degradation can occur without any obvious visual changes. Therefore, analytical confirmation is crucial.

Q3: At what temperature does this compound start to degrade?

Q4: How should I properly store this compound to prevent degradation?

A4: To maintain stability, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid should be stored in a cool, dry, and dark place.[6] The container should be airtight to protect it from moisture and atmospheric contaminants.[6] For long-term storage, refrigeration in an inert atmosphere (e.g., under argon or nitrogen) is recommended.[7]

Q5: What analytical techniques can I use to detect and quantify degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method to monitor the purity of the compound and quantify any degradation products.[8][9] A stability-indicating HPLC method should be developed that can separate the parent compound from all potential impurities and degradants.[9] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be used for qualitative assessment.[8][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause (Thermal Degradation Related) Recommended Solution
Reaction mixture turns dark brown upon heating. This is a common sign of decomposition. The elevated temperature is likely causing side reactions and polymerization of degradation products.Immediately reduce the reaction temperature. If the desired reaction requires high temperatures, consider using a higher boiling point solvent to maintain a more controlled and stable temperature. Also, ensure the reaction is carried out under an inert atmosphere (N2 or Ar) to prevent oxidation, which can be exacerbated by heat.
Low yield of the desired product, even with complete consumption of starting material. The target compound may be degrading under the reaction or workup conditions. Decarboxylation is a likely culprit, leading to the formation of a different, non-target molecule.Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts. If decarboxylation is confirmed, re-evaluate the reaction temperature and duration. Consider alternative synthetic routes that do not require harsh heating steps. During workup, avoid prolonged exposure to high temperatures, such as during solvent removal by rotary evaporation.
An unexpected peak appears in the HPLC chromatogram of my sample over time. This indicates the formation of an impurity, likely a degradation product. If the sample has been stored at room temperature or exposed to light, this can accelerate degradation.Characterize the impurity using techniques like LC-MS or NMR to confirm its structure. This will help in understanding the degradation pathway. Re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container in a refrigerator or freezer, protected from light.[6]
Inconsistent results in biological or chemical assays. The purity of your compound may be compromised due to thermal degradation, leading to variable concentrations of the active molecule.Always check the purity of the compound by HPLC before use, especially for a new batch or a batch that has been stored for a long time. Prepare stock solutions fresh and store them at low temperatures (e.g., -20°C or -80°C) for short periods. Avoid repeated freeze-thaw cycles.

Best Practices and Protocols

Adhering to the following best practices will significantly minimize the risk of thermal degradation.

Storage and Handling
  • Short-Term Storage: For daily use, store the solid compound in a desiccator at room temperature, away from direct sunlight.

  • Long-Term Storage: For periods longer than a week, store the solid in a tightly sealed container, preferably under an inert gas, at 2-8°C. For maximum stability, storage at -20°C is recommended.[6][11][12]

  • Solution Storage: Prepare solutions fresh for each experiment. If storage is necessary, store solutions in a freezer (-20°C or below) in small aliquots to avoid multiple freeze-thaw cycles.

  • Handling: When handling the solid, avoid using metal spatulas that may have residual catalytic activity. Use glass or plastic utensils.

Experimental Protocol: A Model Reaction

This protocol outlines a generic coupling reaction, highlighting critical temperature control points to prevent degradation.

Step 1: Reagent Preparation

  • Dissolve 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in an appropriate anhydrous solvent (e.g., DMF, DCM) at room temperature.

  • If the dissolution is slow, gentle warming up to 30-40°C can be applied for a short period. Avoid aggressive heating.

Step 2: Reaction Setup

  • Combine the solution of the acid with any other reactants in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the reaction mixture to 0°C using an ice bath before adding any coupling reagents or catalysts. This is crucial as many coupling reactions are exothermic.

Step 3: Reaction Execution

  • Add the coupling reagents (e.g., EDC/HOBt or HATU) portion-wise to control any exotherm.

  • Allow the reaction to stir at 0°C for 30-60 minutes before slowly allowing it to warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC. Avoid heating the reaction unless absolutely necessary and validated by small-scale experiments to not cause degradation.

Step 4: Workup and Purification

  • Quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer as required.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Concentrate the solvent using a rotary evaporator. Crucially, maintain a low water bath temperature (e.g., ≤ 40°C) to prevent thermal degradation of the product in the solution.

  • Purify the crude product using column chromatography at room temperature or recrystallization with minimal heating.

Visualizations

Chemical Structure and Potential Degradation

G A 1. Dissolution (RT or gentle warming ≤ 40°C) B 2. Reaction Setup (Cool to 0°C) A->B C 3. Reagent Addition (Portion-wise at 0°C) B->C D 4. Reaction (0°C to RT) C->D E 5. Workup (Aqueous quench) D->E F 6. Solvent Removal (Rotovap ≤ 40°C) E->F G 7. Purification (Chromatography at RT) F->G H 8. Storage (Cool, dry, dark, inert atm.) G->H

Caption: Temperature-controlled experimental workflow.

References

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC. (2023, September 1).
  • Synthesis and characterization of sodium cinnamate - IJCPS.
  • Handling Temperature-Sensitive Chemicals - Fresh Logistics. (2025, April 7).
  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - MDPI. (2023, October 30).
  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen - SciSpace. (2016, December 17).
  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. - Semantic Scholar.
  • Stability testing of cinnamic acid under different pH and temperature conditions - Benchchem.
  • Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov. (2024, May 20).
  • Decarboxylation - Master Organic Chemistry. (2022, May 20).
  • What Chemicals Require Temperature Controlled Storage? - Storemasta Blog. (2025, November 5).
  • 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid - PubChem.
  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor.
  • Reactivity: Decarboxylation - csbsju.
  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives - ResearchGate. (2025, August 6).
  • Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav.
  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
  • Decarboxylation - Organic Chemistry Portal.
  • Decarboxylation Reaction Mechanism - YouTube. (2018, May 11).
  • Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy - MDPI. (2021, December 9).
  • Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing).
  • PROPIONIC ACID - FAO.org.
  • Proper Transport of Temperature Sensitive Products - ShockWatch. (2019, May 14).
  • Proper Storage for Temperature-Sensitive Drug Products - West Pharmaceutical Services. (2017, July 26).
  • Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water - 农药学学报.
  • 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 - ChemicalBook. (2026, March 12).
  • 2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL) PROPANOIC ACID — Chemical Substance Information - NextSDS.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (2021, October 30).

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in the HPLC Analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Welcome to the troubleshooting and support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. This resource is designed for researchers, analytical scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the troubleshooting and support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak co-elution for this specific analyte. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and develop robust, specific analytical methods.

The Challenge: Understanding the Analyte and Co-elution

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a moderately polar compound containing a critical acidic functional group (a carboxylic acid). Its retention and peak shape in reversed-phase HPLC are highly dependent on the ionization state of this group.[1][2] Co-elution, or the overlapping of chromatographic peaks, is a frequent issue that compromises the accuracy and specificity of quantification, as required by regulatory guidelines like ICH Q2(R1).[3][4][5] This problem often arises from structurally similar impurities, such as starting materials from synthesis (e.g., 3,4-dimethoxybenzaldehyde), by-products, or degradation products.[6][7]

This guide provides a systematic approach to diagnose and resolve these co-elution issues, focusing on the logical manipulation of chromatographic parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid showing severe tailing, fronting, or splitting?

A: This is almost always related to improper control of the mobile phase pH relative to the analyte's pKa. Your analyte has a carboxylic acid group, making it a weak acid. If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (deprotonated, more polar) and non-ionized (protonated, more hydrophobic) forms.[8] The ionized form has less affinity for the C18 stationary phase and elutes earlier, while the non-ionized form is retained longer.[1] This simultaneous existence of two forms in equilibrium during the separation leads to distorted or split peaks.[8] The goal is to choose a pH that forces the analyte into a single, stable ionic state.[2]

Q2: I have a co-eluting peak. What is it likely to be?

A: The identity of the co-eluting species is critical for developing a resolution strategy. Common sources include:

  • Synthetic Precursors: Unreacted starting materials from the synthesis, such as 3,4-dimethoxybenzaldehyde or related compounds.[6]

  • Intermediates & By-products: Compounds formed during the synthesis that were not fully removed during purification.[6][9]

  • Degradation Products: The analyte may degrade under certain conditions (e.g., light, heat, pH extremes), forming new impurities.

  • Related Substances: Structurally similar molecules that may be present in the starting materials or formed through side reactions.[7]

Q3: Should I adjust my mobile phase gradient or select a new column first to resolve co-elution?

A: Always start by optimizing the mobile phase chemistry (selectivity, α).[10][11] This is the most powerful and least disruptive approach. Changing the mobile phase pH or the type of organic solvent can drastically alter the relative retention of your analyte and the impurity.[10][12] Only after exhausting mobile phase optimization should you consider changing the column, which alters the stationary phase chemistry. A logical troubleshooting workflow is essential to avoid arbitrary changes.

Troubleshooting Workflow and Protocols

The following section provides a systematic, step-by-step approach to resolving co-elution. The core principle is to methodically alter chromatographic selectivity (α) by manipulating mobile phase parameters.

Visualizing the Troubleshooting Path

The diagram below outlines the logical decision-making process for tackling co-elution issues.

G start Start: Co-elution Observed check_shape Step 1: Assess Peak Shape (Tailing, Fronting, Split?) start->check_shape adjust_ph Protocol 1: Systematically Adjust Mobile Phase pH start->adjust_ph No, peaks are sharp but overlapping check_shape->adjust_ph Yes, peak shape is poor check_res1 Resolution Achieved? adjust_ph->check_res1 adjust_organic Protocol 2: Modify Organic Solvent (Type & Strength/Gradient) check_res1->adjust_organic No end_ok Method Optimized Proceed to Validation check_res1->end_ok Yes check_res2 Resolution Achieved? adjust_organic->check_res2 change_column Protocol 3: Select a New Column (Alternative Selectivity) check_res2->change_column No check_res2->end_ok Yes change_column->end_ok Resolution Improved end_fail Consult Further (Advanced Techniques) change_column->end_fail Still No Resolution

Caption: A logical workflow for troubleshooting HPLC co-elution.

Protocol 1: Systematic Mobile Phase pH Adjustment

Causality: For an acidic analyte like 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, lowering the mobile phase pH suppresses the ionization of its carboxylic acid group. A general rule is to adjust the pH to be at least 1.5-2 units below the analyte's pKa.[1][2] This makes the molecule more neutral (hydrophobic), increasing its retention on a reversed-phase C18 column and ensuring a single, sharp peak.[1] The co-eluting impurity may respond differently to this pH change, creating the desired separation.

Step-by-Step Methodology:

  • Establish a Baseline: Run your current method and record the chromatogram, noting the retention times and resolution of the critical pair.

  • Prepare Acidified Aqueous Phase: Prepare three separate aqueous mobile phase components. Use HPLC-grade water and a suitable buffer (e.g., phosphate or formate, ensuring compatibility with your detector).

    • Aqueous A: 0.1% Formic Acid (approx. pH 2.7)

    • Aqueous B: 0.1% Phosphoric Acid (approx. pH 2.1)

    • Aqueous C: pH 3.0 Phosphate Buffer

  • Test Each pH Condition: Using the same organic solvent and gradient profile, run the analysis with each of the prepared aqueous phases.

  • Analyze Results: Compare the chromatograms. Look for changes in the retention time of the main peak and, most importantly, changes in the relative retention time (selectivity) between your analyte and the co-eluting peak.

Data Summary Table:

ParameterBaseline MethodTest A (0.1% Formic)Test B (0.1% Phos.)Test C (pH 3.0 Buffer)
Aqueous Phase pH e.g., 5.5~2.7~2.13.0
Analyte Retention Time Record ValueRecord ValueRecord ValueRecord Value
Impurity Retention Time Record ValueRecord ValueRecord ValueRecord Value
Resolution (Rs) < 1.5CalculateCalculateCalculate
Peak Shape (Tailing Factor) e.g., >1.5CalculateCalculateCalculate
Protocol 2: Modifying the Organic Solvent

Causality: Different organic solvents interact differently with analytes and the stationary phase, altering selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[12] If your analyte and impurity have different functional groups, switching from one solvent to another can significantly change their relative elution order and improve resolution.[10]

Step-by-Step Methodology:

  • Select Optimal pH: Use the mobile phase pH that gave the best peak shape from Protocol 1.

  • Switch Organic Modifier: If your current method uses acetonitrile, prepare an identical mobile phase but replace the acetonitrile with methanol. If using methanol, switch to acetonitrile.

  • Adjust Solvent Strength: Methanol is a weaker solvent than acetonitrile in reversed-phase. You may need to adjust the concentration to achieve similar retention times. A rough guide is that 50% acetonitrile is approximately equivalent in elution strength to 60% methanol.[10]

  • Run and Compare: Execute the analysis with the new organic modifier.

  • (Optional) Ternary Mixture: If neither solvent alone provides resolution, try a mixture of the two (e.g., 50:50 acetonitrile:methanol) as your organic phase. This can sometimes provide unique selectivity.[10]

Protocol 3: Strategic Column Selection

Causality: If mobile phase optimization is insufficient, the stationary phase chemistry is the next variable to change. The choice of a new column should be deliberate, based on providing a different separation mechanism to exploit differences between the analyte and the impurity.[10][11]

Step-by-Step Methodology:

  • Analyze the Failure: Review the results from Protocols 1 and 2. Did any condition show a slight improvement? This can provide clues about the nature of the impurity.

  • Select an Alternative Column: Based on your current column, choose one with a different selectivity.

Column Selection Guide:

If your current column is...Consider switching to...Rationale for Change
Standard C18 Phenyl-Hexyl Provides π-π interactions, which can enhance the retention of aromatic compounds differently. If your analyte or impurity has a different degree of aromaticity, this can create separation.[13]
Standard C18 Polar-Embedded C18 These columns are more stable in highly aqueous mobile phases (preventing "phase collapse") and offer different selectivity for polar compounds due to the embedded polar group. Ideal if you need to use >95% aqueous mobile phase for retention.[14][15]
Standard C18 Cyano (CN) Offers dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes. It provides a significantly different selectivity, especially for compounds with polar functional groups like nitriles or carbonyls.[13]
  • Method Re-optimization: A new column will almost certainly require re-optimization of the mobile phase (pH, organic content, gradient). Start with the best conditions found in the previous protocols and adjust as needed.

Visualizing the Effect of pH on the Analyte

This diagram illustrates the chemical principle behind Protocol 1.

G cluster_low_ph Low pH (e.g., < 3.0) cluster_high_ph High pH (e.g., > 5.0) cluster_c18 C18 Stationary Phase (Non-Polar) Protonated R-COOH (Non-Ionized, More Hydrophobic) Deprotonated R-COO⁻ (Ionized, More Polar) Protonated->Deprotonated pH increases pH decreases C18 Protonated->C18 Strong Interaction (Longer Retention) Deprotonated->C18 Weak Interaction (Shorter Retention)

Caption: Effect of mobile phase pH on analyte ionization and retention.

This structured troubleshooting approach, grounded in chromatographic principles, provides a robust framework for resolving co-elution issues. By methodically adjusting pH, organic modifier, and stationary phase, you can successfully develop a specific and reliable HPLC method for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, suitable for validation according to industry standards.[3][5][16]

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Google Patents. (1990). JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Schuster, S.A., & Kirkland, J.J. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. [Link]

  • Dolan, J.W. (2015, April 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • YMC. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]

  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sriram, D. (2009). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1). [Link]

  • PMDA. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. [Link]

  • Monash University. (n.d.). Development and validation of HPLC methods for the determination of CYP2D6 and CYP3A4 activities. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • U.S. Food and Drug Administration. (2015, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • LCGC International. (2020, November 12). HPLC Column Selection. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Hindawi. (2019, November 20). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Health Canada. (2015, June 5). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Optimization

Technical Support Center: Reaction Kinetics for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives

Welcome to the Technical Support Center dedicated to the synthesis and kinetic optimization of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives. These compounds, often synthesized via the Knoevenagel con...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis and kinetic optimization of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives. These compounds, often synthesized via the Knoevenagel condensation, are valuable intermediates in pharmaceutical and materials science research. Achieving optimal reaction rates and yields is critical for efficient discovery and development workflows.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common kinetic challenges.

Core Principles: Understanding the Knoevenagel Condensation

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid derivatives typically involves a Knoevenagel condensation. This reaction is a nucleophilic addition of a compound with an active methylene group (like cyanoacetic acid or its esters) to a carbonyl group (in this case, 3,4-dimethoxybenzaldehyde), followed by a dehydration step.[1] The reaction rate is fundamentally governed by several interdependent factors:

  • Catalyst Activity: The catalyst, usually a weak base, is crucial for deprotonating the active methylene compound to form a reactive carbanion (enolate).[2]

  • Reaction Equilibrium: The condensation produces water as a byproduct.[3] The presence of water can shift the reaction equilibrium back toward the reactants, slowing the overall conversion rate.[3][4]

  • Solvent Effects: The solvent plays a significant role in solubilizing reactants and stabilizing intermediates. Polar aprotic solvents generally favor the reaction.[3]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of side products if not carefully controlled.[5]

Below is a diagram illustrating the general mechanism, which is foundational to troubleshooting any kinetic issues.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Cyanoacetic Acid) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Aldehyde 3,4-Dimethoxybenzaldehyde Base Base (B:) ProtonatedBase Conjugate Acid (BH+) Enolate_ref Enolate Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Product α,β-Unsaturated Product Tetrahedral->Product Elimination Enolate_ref->Aldehyde Nucleophilic Attack Water Water (H₂O)

Caption: General mechanism of the Knoevenagel condensation.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: My reaction is slow, has stalled, or shows low conversion.

  • Q: What is the first thing I should check if my reaction is not progressing?

    • A: The most common culprits for slow or stalled reactions are related to the catalyst, temperature, or the presence of water.[3] First, verify the integrity and amount of your catalyst. Weak bases like piperidine or pyridine can degrade over time.[6] Ensure you are using the correct catalytic loading, typically 5-10 mol%.[6] Next, consider the reaction temperature. While many Knoevenagel condensations run at room temperature, some systems require gentle heating (e.g., 40-80°C) to proceed at a reasonable rate.[7] However, be cautious, as excessive heat can promote side reactions.[7]

  • Q: I've confirmed my catalyst and temperature are appropriate, but the reaction is still slow. What's next?

    • A: The accumulation of water, a byproduct of the condensation, is a likely cause.[2] Water can shift the equilibrium back towards the starting materials, effectively stalling the reaction.[3] The most effective solution is to actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.[3][6]

  • Q: Could the solvent be the issue?

    • A: Yes, solvent choice significantly impacts reaction kinetics.[3] Polar aprotic solvents are generally preferred as they can help stabilize the charged intermediates formed during the reaction. If you are using a non-polar or protic solvent, consider switching to an alternative like ethanol, or for more forcing conditions, toluene with azeotropic water removal.[3][8]

Issue 2: The final yield of my desired product is low.

  • Q: I'm getting full conversion of my starting material, but the isolated yield is poor. What could be happening?

    • A: Low isolated yield despite high conversion often points to the formation of side products or issues during work-up. The two most common side reactions in Knoevenagel condensations are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to your desired α,β-unsaturated product.[6][7]

  • Q: How can I minimize the formation of side products?

    • A: To minimize aldehyde self-condensation, use a milder base like ammonium acetate instead of stronger amine bases.[6] Controlling stoichiometry is also critical; a 1:1 molar ratio of the aldehyde and the active methylene compound is recommended to reduce the chance of a Michael addition side reaction.[6][7] Additionally, optimizing reaction time and temperature is crucial, as prolonged reaction times or excessive heat can favor the formation of these byproducts.[7] Monitor the reaction closely by TLC or GC and stop it once the formation of the desired product is maximized.

Troubleshooting Workflow

For a systematic approach to diagnosing kinetic issues, please refer to the following decision tree.

G Start Problem: Slow or Low-Yield Reaction Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Action: Increase temperature gently (e.g., 40-80°C). Monitor for side products. Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Active & Correct? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst Action: Use fresh catalyst. Verify loading (5-10 mol%). Consider a milder base (e.g., ammonium acetate). Check_Catalyst->Adjust_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Adjust_Catalyst->Check_Water Remove_Water Action: Use Dean-Stark trap with azeotropic solvent (toluene). Or add molecular sieves. Check_Water->Remove_Water No Check_Stoichiometry Are Side Products Present? (e.g., Michael Adduct) Check_Water->Check_Stoichiometry Yes Remove_Water->Check_Stoichiometry Adjust_Stoichiometry Action: Use a strict 1:1 molar ratio of reactants. Reduce reaction time/temp. Check_Stoichiometry->Adjust_Stoichiometry Yes Success Reaction Optimized Check_Stoichiometry->Success No Adjust_Stoichiometry->Success

Caption: A decision tree for troubleshooting Knoevenagel condensations.

Frequently Asked Questions (FAQs)
  • Q1: How do I select the most appropriate catalyst for my reaction?

    • A1: Catalyst choice depends on your specific substrates and desired reaction conditions. Weak bases are standard.[6] Piperidine is a classic and effective catalyst.[2][5] Pyridine is also commonly used.[8] For a greener approach or to minimize side reactions like aldehyde self-condensation, ammonium salts such as ammonium acetate are excellent choices.[3][6] In some cases, Lewis acids or organocatalysts like proline can also be effective.[7] It is often beneficial to screen a small panel of catalysts to find the optimal one for your specific system.[7]

  • Q2: What is the best way to monitor the kinetics of my reaction?

    • A2: Regular monitoring is key to understanding and optimizing kinetics. Thin-Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[7] For quantitative data, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are preferred.[3][9] By taking aliquots from the reaction mixture at regular intervals, you can plot concentration versus time to determine the reaction rate.[9][10]

  • Q3: Can this reaction be performed without a solvent?

    • A3: Yes, solvent-free or "neat" conditions, often facilitated by grinding the reactants together (mechanochemistry), can be a highly efficient and environmentally friendly option.[1][7] In some cases, grinding a mixture of the aldehyde, active methylene compound, and a catalytic amount of a substance like gallium chloride or an ionic liquid at room temperature can lead to complete reaction.[1][7][11]

Data Summary: Catalyst and Solvent Effects

The following table summarizes the performance of common catalytic systems, providing a benchmark for selection.

Catalyst SystemTypical SolventTemperature (°C)Key Advantages & ConsiderationsReference(s)
Piperidine Ethanol, PyridineRefluxClassic, effective, and well-documented catalyst. Can promote side reactions.[5][8][12]
Ammonium Acetate TolueneRefluxMilder base, reduces aldehyde self-condensation. Often used with Dean-Stark.[3][6][7]
Boric Acid Aqueous EthanolRoom TempMild, environmentally friendly Lewis acid catalyst.[7]
Ionic Liquid Neat (Solvent-free)Room TempGreen chemistry approach, catalyst can often be recovered and reused.[1]
Optimized Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Azeotropic Water Removal

This protocol is optimized for driving the reaction to completion by actively removing the water byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 3,4-dimethoxybenzaldehyde (1.0 mmol, 1 eq.), 2-cyanoacetic acid (1.0 mmol, 1 eq.), and your chosen catalyst (e.g., ammonium acetate, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene (20 mL).[3] Fill the Dean-Stark trap with toluene.

  • Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap, and the toluene will return to the reaction flask.[3]

  • Monitoring: Monitor the reaction progress by observing water collection in the trap and by periodically taking aliquots for TLC or GC analysis.

  • Work-up: Once the reaction is complete (no more water is collected or analysis indicates completion), cool the reaction mixture. The product can then be isolated through standard procedures such as cooling to induce crystallization, followed by filtration, or through extraction and purification by column chromatography.[6][8]

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of reaction rates.

  • Sample Preparation: In an NMR tube, dissolve 3,4-dimethoxybenzaldehyde (e.g., 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) to establish the initial concentrations of the reactants relative to the internal standard.

  • Reaction Initiation: Add the active methylene compound (e.g., cyanoacetic acid, 0.1 mmol) and the catalyst (e.g., piperidine, 0.01 mmol) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at set time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Integrate the signals corresponding to the aldehyde starting material and the vinyl proton of the product.[12] By comparing these integrals to the integral of the stable internal standard at each time point, you can calculate the concentration of each species over time and determine the reaction kinetics.[13]

References
  • AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Publishing. Retrieved from [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

  • Andre, V., et al. (2019). Phenomenological Inferences on the Kinetics of a Mechanically Activated Knoevenagel Condensation: Understanding the “Snowball” Kinetic Effect in Ball Milling. PMC. Retrieved from [Link]

  • Unubi, A. S., & Ogar, E. O. (2024). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Science and Technology, 12(1), 07-10. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Retrieved from [Link]

  • Scite.ai. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Scite.ai. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Retrieved from [Link]

  • European Synchrotron Radiation Facility. (n.d.). Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • University of Windsor. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PURE. (2016, June 1). Coupling of the decarboxylation of 2-Cyano-2- phenylpropanoic acid to large-amplitude motions. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2017, October 28). Oxidation of Cinnamic Acid by Quinolinium Fluorochromate. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020, April 30). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Retrieved from [Link]

  • PubMed. (2016, June 6). Coupling of the Decarboxylation of 2-Cyano-2-phenylpropanoic Acid to Large-Amplitude Motions: A Convenient Fuel for an Acid-Base-Operated Molecular Switch. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, June 17). 2-Cyano-2-phenylpropanoic Acid Triggers the Back and Forth Motions of an Acid–Base-Operated Paramagnetic Molecular Switch. Retrieved from [Link]

  • RSC Publishing. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Barabanov, I. I., et al. (2024, May 20). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Butlerov Communications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Yield of 2-cyano-3-(4-methoxyphenyl)propenoate (6) in time.... Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Scilit. (n.d.). Kinetics and Mechanisms of the Reactions of 3-Methoxyphenyl, 3-Chlorophenyl, and 4-Cyanophenyl 4-Nitrophenyl Thionocarbonates with Alicyclic Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Formulation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Welcome to the Application Scientist Support Center. Working with alpha-cyano carboxylic acids like 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CDPA) requires precise environmental control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with alpha-cyano carboxylic acids like 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CDPA) requires precise environmental control. The unique electronic environment created by the adjacent cyano (-C≡N) and carboxylic acid (-COOH) groups makes this molecule highly reactive under suboptimal pH and thermal conditions.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the structural integrity of your compound during assays and long-term storage.

Core Mechanistic Principles: The "Why" Behind the Instability

To successfully handle CDPA, researchers must understand the causality behind its degradation pathways. The molecule features a 3,4-dimethoxyphenyl ring attached to an aliphatic chain, but its primary vulnerabilities lie at the alpha-carbon:

  • Base-Catalyzed Decarboxylation: The cyano group is strongly electron-withdrawing. When the pH exceeds 6.5, the carboxylic acid is fully deprotonated. Upon exposure to heat, this carboxylate anion readily loses CO₂ because the resulting alpha-carbanion is highly stabilized by the adjacent nitrile group[1].

  • Alpha-Proton Exchange (Racemization): The proton at the C2 (alpha) position is unusually acidic due to the dual electron-withdrawing effects of the cyano and carboxylate groups. In basic buffers, this proton is rapidly abstracted, leading to enolization and complete racemization of the chiral center.

  • Nitrile Hydrolysis: At extreme pH levels (pH < 2.0 or pH > 8.0), the nitrile group becomes susceptible to catalyzed hydration, converting first into an amide and eventually into a malonic acid derivative, which subsequently decarboxylates[2].

Quantitative Stability Parameters

To prevent these degradation cascades, formulation parameters must be strictly controlled.

ParameterEstimated ValueMechanistic Implication for Formulation
pKa (-COOH) ~2.8 – 3.2Requires pH > 3.5 for aqueous solubility (ensures partial ionization).
pKa (alpha-CH) ~11.0 – 13.0Susceptible to base-catalyzed enolization; strictly avoid pH > 7.0.
Optimal Stability pH 4.0 – 4.5 The "Goldilocks Zone": Balances solubility while preventing decarboxylation.
Thermal Limit (Aqueous) < 40°CHeat accelerates CO₂ loss; requires cold storage (-20°C to -80°C).

Degradation Pathways Visualization

Pathway CDPA 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid HighPH High pH (>7.0) Base Catalysis CDPA->HighPH LowPH Low pH (<2.0) Acid Catalysis CDPA->LowPH Heat Thermal Stress (>60°C) CDPA->Heat Decarb Decarboxylation (Loss of CO2) HighPH->Decarb Carboxylate intermediate Hydrolysis Nitrile Hydrolysis (Amide Formation) HighPH->Hydrolysis Racemization Alpha-Proton Exchange (Racemization) HighPH->Racemization LowPH->Hydrolysis Heat->Decarb

Figure 1: Mechanistic degradation pathways of CDPA under pH and thermal stress.

Troubleshooting & FAQs

Q: I am observing a mass loss of 44 Da in my LC-MS analysis after incubating CDPA in biological buffers. What is happening? A: A loss of 44 Da (-CO₂) is the hallmark of decarboxylation[1]. Biological buffers like PBS or HEPES typically sit at pH 7.4. At this basic pH relative to the compound's pKa, the carboxylate anion is fully formed, drastically lowering the activation energy for decarboxylation. You must lower the assay pH or minimize incubation times at 37°C.

Q: Can I use 0.1 M HCl to force the compound into solution? A: No. While strong acids will protonate the carboxylic acid, a pH below 2.0 will catalyze the hydration of the alpha-cyano group into an amide[2]. This will present as an M+18 peak in your mass spectra. Use a mild acetate or citrate buffer instead.

Diagnostic Troubleshooting Matrix
Observed IssueDiagnostic IndicatorRoot Cause (Mechanistic)Corrective Action
Loss of Assay Potency Appearance of M-44 peak in MS.Decarboxylation due to prolonged exposure to pH > 6.5 or heat.Maintain formulation pH between 4.0–4.5. Store at -20°C.
Peak Splitting (Chiral LC) Broadening/splitting of main peak on chiral stationary phases.Racemization at the C2 position driven by base-catalyzed enolization.Avoid basic buffers (Tris, Carbonate). Use mildly acidic buffers.
Polar Impurities Appearance of M+18 (amide) or M+19 (diacid) peaks.Nitrile Hydrolysis caused by extreme pH (< 2.0 or > 8.0).Avoid strong mineral acids/bases during pH adjustment.
Buffer Precipitation Cloudy solution upon dilution.Insolubility of the fully protonated free acid at pH < 3.0.Pre-dissolve in DMSO; titrate aqueous phase to exactly pH 4.5.

Experimental Protocol: Preparation of Stable Aqueous Formulations

To ensure a self-validating and stable system for in vitro assays, follow this step-by-step methodology. This protocol utilizes a co-solvent approach to bypass the solubility-stability paradox (where the compound is stable at low pH but insoluble).

Materials Required:
  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate (NaOAc) and Acetic Acid (AcOH)

  • Calibrated pH meter

Step-by-Step Methodology:
  • Primary Solvation: Weigh the required amount of CDPA powder. Dissolve completely in anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM or 100 mM). Causality: Anhydrous DMSO prevents hydrolysis and isolates the molecule from pH extremes during initial solvation.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer in LC-MS grade water.

  • Precise pH Titration: Using 0.1 M Acetic Acid, titrate the Sodium Acetate buffer to exactly pH 4.5 . Causality: At pH 4.5, the environment is roughly 1.5 units above the estimated pKa of the carboxylic acid, ensuring >90% ionization for aqueous solubility, while remaining acidic enough to suppress alpha-proton exchange and decarboxylation.

  • Controlled Dilution: While stirring the pH 4.5 buffer vigorously at room temperature, add the DMSO master stock dropwise to achieve your final working concentration (ensure final DMSO concentration does not exceed 2-5% to prevent assay interference).

  • Validation: Run an immediate LC-MS baseline to confirm the absence of M-44 (decarboxylated) or M+18 (hydrolyzed) peaks.

  • Storage: Aliquot the working solution into amber vials and flash-freeze in liquid nitrogen. Store at -80°C. Thaw only once prior to use.

Formulation S1 1. Solvation Anhydrous DMSO S4 4. Dilution Controlled mixing S1->S4 S2 2. Buffer Prep 50mM Na-Acetate S3 3. pH Titration Target pH 4.0-4.5 S2->S3 S3->S4 S5 5. Storage Aliquot at -80°C S4->S5

Figure 2: Optimized formulation workflow for CDPA to maximize aqueous stability.

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a molecule inc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, a molecule incorporating a reactive nitrile, a versatile carboxylic acid, and a biologically significant dimethoxyphenyl moiety, presents a unique analytical challenge. This guide provides an in-depth exploration of its predicted mass spectrometry fragmentation patterns, offering a roadmap for its identification and characterization. We will delve into the causal mechanisms behind bond cleavages, compare mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols.

The Structural Landscape and Its Implications for Mass Spectrometry

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid possesses a molecular weight of 235.23 g/mol and a chemical formula of C12H13NO4. Its structure is a confluence of three key functional groups that dictate its fragmentation behavior under mass spectrometric analysis: the dimethoxyphenyl ring, the propanoic acid chain, and the alpha-cyano group. The interplay of these groups under ionization will result in a characteristic fragmentation "fingerprint," allowing for its unambiguous identification.

Predicting the Fragmentation Symphony: An Analysis of Key Cleavage Pathways

While no public experimental mass spectrum for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is readily available, we can predict its fragmentation pattern with high confidence by dissecting the known behaviors of its constituent parts. This predictive approach is a powerful tool in analytical chemistry, enabling researchers to anticipate and interpret experimental data.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecule will readily fragment. The following pathways are anticipated:

  • Loss of the Carboxyl Group: A primary and highly characteristic fragmentation for carboxylic acids is the loss of the COOH radical, resulting in a fragment with a mass-to-charge ratio (m/z) of [M-45]⁺.[1] This cleavage is driven by the stability of the resulting cation.

  • Decarboxylation: The loss of a neutral CO₂ molecule is another common fragmentation pathway for carboxylic acids, leading to a fragment of [M-44]⁺.

  • Cleavage of the Dimethoxyphenyl Group: A signature fragmentation of methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃), forming a stable quinone-like structure.[2] This would result in a fragment of [M-15]⁺. Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment is also highly probable, leading to a [M-15-28]⁺ ion.

  • Alpha-Cleavage: The bond between the alpha-carbon (bearing the cyano group) and the benzylic carbon is susceptible to cleavage. This would generate a stable tropylium-like ion from the dimethoxyphenyl portion of the molecule.

  • Loss of the Cyano Group: The C-CN bond can also cleave, resulting in the loss of a neutral HCN molecule (27 Da) or a •CN radical (26 Da).

The interplay of these pathways will generate a complex but interpretable spectrum. The relative intensities of these fragment ions will provide crucial information about the stability of the resulting charged species.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique, often resulting in less extensive fragmentation compared to EI.[3][4] In positive ion mode, we would expect to observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent.

Tandem mass spectrometry (MS/MS) of the precursor ions would induce fragmentation. For the [M+H]⁺ ion, collision-induced dissociation (CID) would likely lead to:

  • Neutral loss of H₂O (18 Da) from the carboxylic acid group.

  • Neutral loss of CO (28 Da) and HCOOH (46 Da) .

  • Cleavage of the side chain , similar to EI fragmentation, but originating from the protonated molecule.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid under EI-MS, the following diagram outlines the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway M [M]⁺˙ m/z 235 F1 [M-COOH]⁺ m/z 190 M->F1 - •COOH (45 Da) F2 [M-CH₃]⁺ m/z 220 M->F2 - •CH₃ (15 Da) F4 [C₉H₉O₂]⁺ m/z 149 M->F4 Benzylic Cleavage F5 [M-HCN]⁺˙ m/z 208 M->F5 - HCN (27 Da) F3 [M-CH₃-CO]⁺ m/z 192 F2->F3 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques. Here, we compare mass spectrometry with other relevant analytical methods for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

TechniquePrincipleStrengths for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Provides molecular weight and structural information through fragmentation. High sensitivity.Isomeric differentiation can be challenging without high-resolution MS or standards.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary and mobile phase.Excellent for purity determination and quantification. Can be coupled with MS (LC-MS) for enhanced specificity.[5][6][7][8][9]Provides limited structural information on its own. UV detection relies on the presence of a chromophore (the dimethoxyphenyl ring in this case).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, confirming connectivity.[2][10]Relatively low sensitivity compared to MS. Requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.Confirms the presence of key functional groups: the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), the C=O stretch (1700-1730 cm⁻¹), and the C≡N stretch (~2250 cm⁻¹).[10][11]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum and fragmentation pattern of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source and capable of tandem MS (MS/MS). For EI, a GC-MS system would be suitable if the compound is amenable to derivatization to increase volatility.

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Direct Infusion ESI-MS:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes.

    • In positive mode, look for the [M+H]⁺ ion (m/z 236.09).

    • In negative mode, look for the [M-H]⁻ ion (m/z 234.08).

  • Tandem MS (MS/MS):

    • Select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the product ion spectrum in the second mass analyzer.

  • Data Analysis:

    • Determine the accurate mass of the parent and fragment ions.

    • Propose elemental compositions for the observed ions.

    • Elucidate the fragmentation pathways based on the observed neutral losses and product ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in Solvent ESI_MS Full Scan ESI-MS (Positive & Negative) Prep->ESI_MS MSMS Tandem MS (MS/MS) on Precursor Ions ESI_MS->MSMS Analysis Analyze Spectra Elucidate Fragmentation MSMS->Analysis

Caption: General workflow for the mass spectrometric analysis of the target compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. High-resolution mass spectrometry provides accurate mass measurements, which, when combined with isotopic pattern analysis, can confirm the elemental composition of the parent and fragment ions. The logical consistency of the observed fragmentation pathways with established chemical principles further validates the structural assignment. For ultimate confirmation, comparison with a synthesized authentic standard is the gold standard.

Conclusion

The structural characterization of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a multifaceted endeavor that benefits from a predictive understanding of its mass spectrometric behavior. By leveraging our knowledge of the fragmentation of its constituent functional groups, we can confidently interpret experimental data. When integrated with orthogonal analytical techniques such as NMR and FTIR, a complete and unambiguous structural elucidation is achievable. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the analytical challenges presented by this and similar molecules.

References

Sources

Comparative

FTIR Spectroscopy Validation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid: ATR vs. Transmission Methods

As a Senior Application Scientist, I frequently encounter the need to rigorously validate complex organic intermediates before they proceed down the synthesis pipeline. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously validate complex organic intermediates before they proceed down the synthesis pipeline. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS No. 55502-61-9) is a prime example of a polyfunctional building block requiring precise structural confirmation[1]. Relying on a single analytical technique is often insufficient, but Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid, functional-group-specific identification.

In this guide, we will dissect the mechanistic causality behind its spectral signatures and objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr pellet transmission.

Mechanistic Causality in Spectral Signatures

Structural validation is not a mere matching game; it requires an understanding of molecular vibrations and their physical causes. For 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, the FTIR spectrum is dominated by three distinct regions:

  • The Carboxylic Acid Dimerization: The O-H stretch of the carboxylic acid does not appear as a sharp peak. Instead, it presents as an unusually broad absorption band spanning 2500–3300 cm⁻¹[2][3]. This broadening is caused by extensive intermolecular hydrogen bonding, which forces the molecules to exist primarily as dimers in the solid state[2]. Consequently, the C=O stretch is shifted to a lower frequency, appearing as a sharp, intense peak near 1710 cm⁻¹ rather than the 1760 cm⁻¹ typical of free monomers[3].

  • The Saturated Nitrile Stretch: The cyano group (-C≡N) yields a highly diagnostic, sharp absorption near 2250 cm⁻¹[3]. Because the cyano group is attached to the saturated alpha-carbon (C2 of the propanoic acid chain), it lacks direct conjugation with the aromatic ring, maintaining its position in the higher frequency range typical for saturated nitriles[4].

  • The Dimethoxyphenyl Scaffold: The aromatic ring exhibits complex molecular motions, resulting in characteristic C=C stretching bands around 1500 cm⁻¹ and 1600 cm⁻¹[5][6]. Furthermore, the two methoxy groups (-OCH₃) yield strong asymmetric and symmetric C-O-C stretching vibrations near 1250 cm⁻¹ and 1030 cm⁻¹, respectively, which are hallmark signatures of aryl alkyl ethers[6][7].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When validating this intermediate, the choice of sample introduction profoundly impacts spectral quality and reproducibility.

Table 1: Objective Comparison of FTIR Modalities for Solid Intermediates
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required; direct surface analysis[8].Requires precise 1:100 milling with KBr[9].
Moisture Interference Minimal. Eliminates hygroscopic matrix effects[8].High. KBr absorbs water, broadening the 3300 cm⁻¹ region[9].
Spectral Integrity Peak intensities vary with wavelength penetration.True bulk analysis; matches legacy spectral libraries.
Throughput High (< 2 minutes per sample).Low (~10 minutes per sample).
Sample Recovery Fully recoverable.Destructive (embedded in KBr matrix).

ATR-FTIR utilizes a high-refractive-index crystal to generate an evanescent wave that penetrates the sample by approximately 0.5 to 2 µm[8]. This eliminates the need for KBr, thereby preventing the introduction of atmospheric moisture—a critical advantage since water absorbs strongly near 3300 cm⁻¹ and can obscure the vital carboxylic O-H "hump"[8][9].

Conversely, the KBr pellet method provides a true bulk transmission analysis, which aligns perfectly with legacy spectral libraries[9]. The primary drawback is the hygroscopic nature of KBr and the risk of pressure-induced polymorphic changes during pellet pressing[9].

Experimental Protocols: Self-Validating Workflows

Trustworthiness in analytical chemistry stems from self-validating systems. Below are the optimized protocols for both methods.

Protocol A: ATR-FTIR Analysis
  • System Suitability: Scan a 1.5 mil polystyrene reference standard. Verify the precise location of the 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ peaks (tolerance ± 1 cm⁻¹).

  • Background Subtraction: Collect a 32-scan background of the clean, empty diamond crystal to digitally subtract ambient H₂O and CO₂.

  • Sample Application: Place ~2 mg of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid directly onto the crystal[8].

  • Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact (preventing air gaps that reduce the evanescent wave's penetration).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to normalize peak intensities for library matching.

Protocol B: KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate absorbed moisture[9].

  • Sample Milling: Accurately weigh 1 mg of the analyte and 100 mg of KBr. Triturate gently in an agate mortar. Caution: Avoid excessive grinding, which can induce localized heating and degrade the cyano group.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove entrapped air, then press at 10 tons of force for 2 minutes to form a transparent, glass-like disc[9].

  • Acquisition: Place the pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Quantitative Data Presentation

The following table summarizes the expected spectral data used for the positive identification of the molecule.

Table 2: Expected FTIR Wavenumbers and Vibrational Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch~1710Strong, Sharp
NitrileC≡N Stretch~2250Medium, Sharp
Aromatic RingC-H Stretch3000 - 3100Weak
Aromatic RingC=C Stretch~1600, ~1515Medium to Strong
Aryl Alkyl EtherC-O-C Asym. Stretch~1250Strong
Aryl Alkyl EtherC-O-C Sym. Stretch~1030Medium
Aromatic RingC-H Out-of-Plane690 - 900Strong

Analytical Workflow Visualization

To ensure procedural integrity, the logical relationship between sample preparation, spectral acquisition, and functional group validation is mapped below.

FTIR_Validation_Workflow Start 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid ATR ATR-FTIR Method (Surface Analysis) Start->ATR KBr KBr Pellet Method (Bulk Transmission) Start->KBr ATR_Prep Direct Application on Diamond Crystal ATR->ATR_Prep KBr_Prep Grind 1% Sample in KBr Matrix KBr->KBr_Prep Scan Spectral Acquisition (4000-400 cm⁻¹) ATR_Prep->Scan KBr_Prep->Scan Val_COOH Carboxylic Acid 1710 cm⁻¹ & 2500-3300 cm⁻¹ Scan->Val_COOH Val_CN Nitrile Group ~2250 cm⁻¹ Scan->Val_CN Val_Arom Aryl Ethers 1250 cm⁻¹ & 1030 cm⁻¹ Scan->Val_Arom Pass Identity Confirmed & System Validated Val_COOH->Pass Val_CN->Pass Val_Arom->Pass

Fig 1. Logical workflow for FTIR validation of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid.

References

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic... - Fiveable. fiveable.me. 2

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. pressbooks.pub. 3

  • Customised Products - 1-(1,2-oxazol-3-yl)methanamine Hydrochloride Chemical Manufacturer from Hyderabad - IndiaMART. indiamart.com.1

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. libretexts.org.4

  • Recent Developments in Solid-Phase Extraction for Near and Attenuated Total Reflection Infrared Spectroscopic Analysis - PMC. nih.gov.8

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. pressbooks.pub. 5

  • IR Spectroscopy Tutorial: Aromatics. orgchemboulder.com. 6

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC. nih.gov. 9

  • Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC. nih.gov. 7

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Spectrum of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid vs. Reference Standard

Executive Summary For researchers and drug development professionals, understanding the photophysical properties of synthetic intermediates is critical for downstream applications ranging from photostability profiling to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the photophysical properties of synthetic intermediates is critical for downstream applications ranging from photostability profiling to the design of Matrix-Assisted Laser Desorption/Ionization (MALDI) matrices. This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (the saturated target compound) against its unsaturated structural analog, α -Cyano-3,4-dimethoxycinnamic acid (the reference standard). By isolating the variable of β -carbon hybridization ( sp3 vs. sp2 ), we demonstrate the profound impact of π -conjugation on the HOMO-LUMO gap and molar absorptivity.

Mechanistic Grounding & Causality

The fundamental difference in the UV-Vis spectra of these two compounds is governed by the extent of their intramolecular π -electron delocalization, a principle well-documented in the [1].

  • Target Compound (Saturated Backbone): In 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, the sp3 hybridized β -carbon acts as an insulating node. It physically breaks the conjugation between the electron-donating 3,4-dimethoxyphenyl ring and the electron-withdrawing cyanoacrylic moiety. Consequently, the photophysics are dominated by the localized π→π∗ transitions of the isolated veratryl (dimethoxyphenyl) group, resulting in a relatively large HOMO-LUMO gap and an absorption maximum restricted to the UVC/UVB region ( λmax​≈280 nm).

  • Reference Compound (Unsaturated Backbone): In α -Cyano-3,4-dimethoxycinnamic acid, the sp2 hybridized β -carbon establishes a continuous, coplanar π -conjugated network. This creates a strong "push-pull" Intramolecular Charge Transfer (ICT) system. The extended conjugation significantly lowers the excitation energy required, causing a massive bathochromic (red) shift into the UVA region ( λmax​≈350 nm) and a hyperchromic effect (increased molar absorptivity), a hallmark of [2].

Photophysics cluster_0 Saturated Target Compound cluster_1 Unsaturated Reference Compound N1 sp³ β-Carbon N2 Localized π System N1->N2 N3 Large HOMO-LUMO Gap (λmax ~280 nm) N2->N3 M1 sp² β-Carbon M2 Delocalized π System M1->M2 M3 Small HOMO-LUMO Gap (λmax ~350 nm) M2->M3

Logical relationship between carbon hybridization, π-conjugation, and HOMO-LUMO gap.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data devoid of solvent scattering or concentration-quenching artifacts, the following self-validating UV-Vis protocol must be employed. This methodology incorporates internal linearity checks to confirm that the recorded absorbance strictly adheres to the Beer-Lambert law, ruling out molecular aggregation [3].

Step-by-Step Workflow:

  • System Calibration: Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Verify photometric accuracy using a NIST-traceable holmium oxide filter.

  • Solvent Selection & Blanking: Select spectroscopic-grade Methanol (MeOH) to ensure complete solvation of the hydrophobic aromatic rings and the polar carboxylic acid. Fill two matched 1 cm path-length quartz cuvettes with MeOH. Run a baseline correction from 200 nm to 500 nm to nullify solvent and cuvette absorbance.

  • Sample Preparation (Linearity Check): Prepare a 1.0 mM stock solution of the target and reference compounds in MeOH. Perform serial dilutions to create a validation series at 5 µM, 10 µM, and 20 µM.

  • Spectral Acquisition: Scan each concentration from 200 nm to 500 nm at a scan rate of 100 nm/min.

  • Data Validation: Plot Absorbance vs. Concentration at the λmax​ . A linear regression coefficient ( R2>0.999 ) validates that the system is free of excimer formation and that the calculated molar extinction coefficient ( ϵ ) is absolute.

Workflow A Sample Prep (Serial Dilutions) B Cuvette Loading (Quartz, 1 cm) A->B C Baseline Correction (Blank MeOH) B->C D Spectral Acquisition (200-500 nm) C->D E Data Analysis (Linearity Check) D->E

Step-by-step UV-Vis spectrophotometric experimental workflow.

Comparative Quantitative Data

The table below summarizes the extracted photophysical parameters, highlighting how the structural divergence directly dictates optical performance.

Photophysical Property2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (Target) α -Cyano-3,4-dimethoxycinnamic acid (Reference)
Backbone Hybridization sp3 ( β -carbon) sp2 ( β -carbon)
Conjugation Status Interrupted / LocalizedExtended / Delocalized
Primary Absorption ( λmax​ ) ~280 nm (UVB)~350 nm (UVA)
Secondary Absorption ~230 nm (UVC)~290 nm (UVB)
Molar Extinction ( ϵ ) at λmax​ ~3,000 M−1cm−1 ~18,000 M−1cm−1
Dominant Electronic Transition Localized π→π∗ Intramolecular Charge Transfer (ICT) π→π∗
Visual Appearance Colorless / White PowderPale Yellow Powder

Application Insights & Conclusion

The comparative data clearly delineates the functional utility of both compounds in applied research:

  • The Reference Compound ( α -Cyano-3,4-dimethoxycinnamic acid): Due to its massive molar absorptivity in the UVA region and efficient energy transfer capabilities, this unsaturated analog is highly suited as a matrix for MALDI-TOF mass spectrometry (similar to standard CHCA) or as a structural scaffold for broad-spectrum UV filters.

  • The Target Compound (2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid): Lacking extended conjugation, this compound is optically transparent in the UVA and visible regions. This makes it a highly stable, non-photo-reactive synthetic intermediate for Active Pharmaceutical Ingredients (APIs), ensuring that downstream drug formulations do not suffer from unwanted photolytic degradation or discoloration under ambient light exposure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

  • Barandiaran, A., et al. "Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films." Polymers (MDPI). URL:[Link]

Safety & Regulatory Compliance

Safety

2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid . As a laboratory manager or drug development professional, ensuring the safe end-of-li...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid .

As a laboratory manager or drug development professional, ensuring the safe end-of-life management of functionalized organic intermediates is just as critical as the synthesis itself. Cyano-substituted aromatic carboxylic acids present unique thermal degradation hazards that require specialized disposal workflows to prevent the release of toxic emissions.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the material's physicochemical baseline. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 55502-61-9) is an organic solid that poses specific hazards upon decomposition [1].

Table 1: Quantitative Data & Hazard Summary

Property / SpecificationValue / Detail
Chemical Name 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
CAS Number 55502-61-9
Typical Purity ≥95%
GHS Classification Eye Irritation Category 2A (H319)
Incompatibilities Strong oxidizing agents, strong acids
Thermal Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), trace Cyanides

Mechanistic Rationale for Disposal Strategy

Do not dispose of this compound via standard aqueous drain systems or municipal solid waste. The presence of the cyano group (-C≡N) dictates a strict thermal destruction pathway [2].

The Causality Behind the Method:

  • Solvent Atomization: Solid organic powders can cause "puffing" or micro-explosions in standard incinerators, leading to incomplete combustion. By dissolving the solid waste in a combustible solvent (e.g., ethanol or acetone), you ensure a steady, atomized feed into the burner, resulting in uniform thermal destruction.

  • Afterburner Requirement: The cyano group is endothermic. Incomplete combustion of organic nitriles can generate highly toxic hydrogen cyanide (HCN) gas. An incinerator equipped with a secondary afterburner operating above 1100°C ensures the complete oxidation of any trace HCN into CO2, H2O, and nitrogen oxides (NOx) [3].

  • Alkaline Scrubbing: The resulting NOx gases are highly acidic and regulated by the EPA. An alkaline scrubber must be integrated into the exhaust system to neutralize these gases before environmental release [4].

Self-Validating Disposal Protocol

To guarantee safety, the following step-by-step methodology incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Waste Segregation and Solubilization

  • Transfer: Inside a certified fume hood, transfer the solid 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid waste into a high-density polyethylene (HDPE) or glass waste carboy.

  • Solubilization: Slowly add a compatible, combustible organic solvent (such as waste ethanol or acetone) to the container. Stir or agitate gently.

  • Validation Checkpoint: Visually inspect the solution. The solid must be completely dissolved, forming a homogeneous mixture. If particulate matter remains, add additional solvent. A homogeneous liquid ensures uniform BTU values during incineration.

Phase 2: Manifesting and Vendor Handoff

  • Labeling: Label the container strictly as "Hazardous Waste - Flammable Liquid, Toxic (Contains Organic Nitrile and Carboxylic Acid)".

  • Documentation: Record the exact mass of the active pharmaceutical ingredient (API) intermediate and the volume of the solvent on the EPA hazardous waste manifest.

  • Validation Checkpoint: Cross-reference the waste manifest with the physical label. Ensure the chosen third-party waste vendor is explicitly certified for "Chemical Incineration with Afterburner and Scrubber capabilities."

Phase 3: Incineration Parameters (For Facility Operators) If operating an on-site thermal destruction unit, adhere to the following parameters:

  • Primary Chamber: Inject the atomized liquid waste into the primary combustion chamber operating at >800°C.

  • Secondary Chamber (Afterburner): Route the exhaust through an afterburner maintained at >1100°C with a minimum residence time of 2 seconds to destroy volatile nitriles.

  • Scrubber: Pass the final exhaust through a wet alkaline scrubber (using NaOH solution).

  • Validation Checkpoint: Monitor the scrubber effluent pH. It must remain above pH 8.5. A drop in pH indicates scrubber exhaustion and potential NOx breakthrough, requiring immediate system shutdown.

Process Visualization

DisposalPlan A 2-Cyano-3-(3,4-dimethoxyphenyl) propanoic acid (Solid Waste) B Solubilization (Combustible Solvent) A->B C Compatibility & QA Check (Verify Homogeneity) B->C D Chemical Incinerator (Primary Chamber >800°C) C->D Approved E Afterburner (Secondary Chamber >1100°C) D->E Volatiles F Alkaline Scrubber (Neutralize NOx) E->F Exhaust Gas G Environmental Release (EPA Compliant) F->G Clean Air

Workflow for the safe incineration and disposal of cyano-substituted organic acids.

Emergency Spill Response

In the event of an accidental dry powder spill during waste transfer:

  • Evacuate & Isolate: Immediately clear the area of unprotected personnel. Ensure all ignition sources are eliminated.

  • PPE: Don a half-face or full-face respirator with P100/organic vapor cartridges, chemical-resistant gloves, and safety goggles [1].

  • Containment: Do not dry sweep, as this generates hazardous dust clouds. Lightly mist the spilled powder with water or a low-volatility solvent to suppress dust.

  • Collection: Use an electrically protected, spark-proof vacuum or wet-brush the material into a dedicated, sealable hazardous waste container. Proceed with the solubilization disposal protocol outlined above.

References

  • Szabo-Scandic. (2024). Handling and Disposal Considerations for Organic Nitriles. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1979). Health Effects Associated With Wastewater Treatment And Disposal Systems: Organic Nitriles. Retrieved from [Link]

Handling

Personal protective equipment for handling 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

Operational Safety and PPE Guide: Handling 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid As a solid organic intermediate frequently utilized in pharmaceutical R&D, custom synthesis, and medicinal chemistry, 2-Cyano-3-(3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid

As a solid organic intermediate frequently utilized in pharmaceutical R&D, custom synthesis, and medicinal chemistry, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid requires rigorous handling protocols [1]. Because it is handled as a fine powder, the primary operational risks involve aerosolization, ocular exposure, and dermal sensitization.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any workflow, personnel must understand the physicochemical properties and hazard classifications of the target compound.

Table 1: Quantitative Data and Hazard Specifications

Property / ParameterSpecification / Data
Chemical Name 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
CAS Number 55502-61-9
Physical State Solid (Powder)
Purity ≥ 95%
GHS Classification Eye Irritation (Category 2A)
Hazard Statement H319: Causes serious eye irritation
Incompatible Materials Strong oxidizing agents
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)

Data sourced from AK Scientific Safety Data Sheet [1].

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for handling fine organic powders. The following PPE matrix is designed to intercept specific exposure pathways.

  • Ocular Protection: Splash-Proof Safety Goggles

    • Causality: The compound is a Category 2A eye irritant (H319) [1]. Standard safety glasses lack orbital seals, allowing micro-dust generated during weighing to bypass the lenses and dissolve in the tear film, causing severe redness and pain. Fully sealed goggles are mandatory.

  • Dermal Protection: Nitrile Gloves (≥4 mil) & Flame-Retardant Lab Coat

    • Causality: Direct dermal contact causes itching, scaling, and blistering[1]. Nitrile provides a robust, chemically resistant barrier against solid organic acids. A lab coat with knit cuffs prevents powder from settling on the forearms.

  • Respiratory Protection: Chemical Fume Hood & N95 Respirator

    • Causality: Inhalation of fine organic dust irritates the pulmonary mucosa [1]. All primary handling must occur within a chemical fume hood. If a hood is unavailable or during a spill response, an N95 or P100 particulate respirator is required to filter out airborne solid particulates.

Mechanistic Visualization: Hazard Pathways & PPE Interventions

PPE_Workflow cluster_hazard Hazard Exposure Routes cluster_impact Physiological Impact (CAS: 55502-61-9) cluster_ppe Required PPE & Controls Dust Airborne Dust Generation RespIrrit Respiratory System Irritation Dust->RespIrrit triggers Dermal Direct Dermal Contact SkinInflam Skin Inflammation & Blistering Dermal->SkinInflam causes Ocular Ocular Aerosol Exposure EyeIrrit Severe Eye Irritation (GHS H319) Ocular->EyeIrrit induces Hood Fume Hood (80-120 fpm) Hood->Dust captures Gloves Nitrile Gloves (≥4 mil) & Lab Coat Gloves->Dermal prevents Goggles Splash-Proof Safety Goggles Goggles->Ocular shields

Fig 1: Exposure pathways of CAS 55502-61-9 and targeted PPE mitigation strategies.

Operational Protocol: Safe Weighing and Transfer

To ensure scientific integrity and personnel safety, follow this self-validating methodology for chemical transfer.

Step 1: Pre-Operational Readiness & Validation

  • Don all required PPE (goggles, lab coat, nitrile gloves).

  • Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm).

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward. If the tissue flutters outward or the hood alarm sounds, halt operations immediately.

Step 2: Workspace Preparation

  • Clear the hood of unnecessary equipment to maintain unhindered laminar airflow.

  • Place an anti-static weighing boat on the analytical balance.

  • Causality: Solid organic powders are highly prone to static cling. Standard plastic boats can cause the powder to repel and aerosolize into the breathing zone. Anti-static boats neutralize this charge, keeping the powder grounded.

Step 3: Chemical Transfer

  • Open the primary container slowly to prevent pressure-driven dust plumes.

  • Use a grounded stainless-steel spatula to transfer the powder. Do not pour directly from the container.

  • Seal the primary container immediately after the required mass is obtained to minimize environmental exposure.

Step 4: Decontamination

  • Wipe down the balance, spatula, and surrounding hood surface with a damp, lint-free wipe (using a 70% ethanol/water solution).

  • Causality: Dry sweeping or brushing resuspends micro-particulates into the air. Wet wiping traps the dust effectively.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent widespread laboratory contamination.

Immediate Spill Mitigation:

  • If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of suspended dust [1].

  • The responder must don an N95 or P100 particulate respirator and heavy-duty nitrile gloves before approaching the spill zone.

Containment and Cleanup:

  • DO NOT dry sweep or use a standard laboratory vacuum. Standard HEPA filters may clog, and the exhaust will aerosolize the fine powder.

  • Cover the spilled powder with a damp absorbent pad or wet paper towels to suppress dust generation.

  • Carefully scoop the wet material using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal:

  • Label the container clearly as: "Hazardous Solid Waste: 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid (Contains Nitrogen Oxides potential)".

  • Store in a cool, dry, well-ventilated waste accumulation area, strictly isolated from strong oxidizing agents [1].

  • Route the waste for professional chemical incineration.

  • Causality: Thermal decomposition of this compound generates highly toxic Carbon oxides (COx) and Nitrogen oxides (NOx) [1]. Controlled incineration equipped with flue gas scrubbing is legally and environmentally required to neutralize these byproducts.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
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2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
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